molecular formula C9H13NO3S B1518696 1-(2-Aminoethoxy)-4-methanesulfonylbenzene CAS No. 1052139-16-8

1-(2-Aminoethoxy)-4-methanesulfonylbenzene

カタログ番号: B1518696
CAS番号: 1052139-16-8
分子量: 215.27 g/mol
InChIキー: PBXVLTAMALBJHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Aminoethoxy)-4-methanesulfonylbenzene, also known as 2-(4-Methylsulfonylphenoxy)ethanamine, is a benzene derivative with the molecular formula C 9 H 13 NO 3 S and a molecular weight of 215.27 g/mol . It features a methanesulfonyl group at the para-position of the benzene ring and a 2-aminoethoxy chain linked via an oxygen atom. This structure makes it a valuable intermediate in synthetic and medicinal chemistry research, particularly for constructing molecules with potential biological activity. The primary application of this compound is as a versatile chemical building block . The reactive primary amine on the ethoxy side chain allows for further functionalization, such as the formation of amides or sulfonamides, or serving as a linker. The methanesulfonyl (mesyl) group is a key feature seen in many bioactive molecules and is known to participate in various intermolecular interactions, including hydrogen bonding and van der Waals forces, within enzyme active sites . Researchers can utilize this compound to develop novel derivatives for enzyme inhibition studies . For instance, compounds containing sulfonamide groups and aromatic systems are extensively investigated as inhibitors of enzymes like carbonic anhydrase . Furthermore, structural analogs, specifically 2-aminothiazole sulfonamides, have demonstrated significant inhibitory potential against urease, α-glucosidase, and α-amylase in scientific studies, suggesting a research avenue for metabolic disorders . The molecular scaffold of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene may also be of interest in the design and discovery of new protein-binding agents , given that similar aromatic sulfone compounds are explored for their interactions with various biological targets . This product is intended for research purposes in a controlled laboratory environment and is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use.

特性

IUPAC Name

2-(4-methylsulfonylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXVLTAMALBJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052139-16-8
Record name 1-(2-aminoethoxy)-4-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-(2-Aminoethoxy)-4-methanesulfonylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, a molecule of interest in medicinal chemistry and synthetic research. Despite its absence of a registered CAS number, which suggests it is a novel or non-commercial research compound, its structural motifs—a phenoxyethylamine core and a methanesulfonyl group—are prevalent in pharmacologically active agents. This document details the compound's key identifiers, proposes a robust and detailed two-step synthetic pathway, outlines methods for its analytical characterization, and discusses its potential applications as a versatile building block in drug discovery. The guide is structured to provide both foundational knowledge and actionable laboratory protocols for scientists working with this and related molecules.

Compound Identification and Physicochemical Properties

1-(2-Aminoethoxy)-4-methanesulfonylbenzene, also known by its IUPAC name 2-(4-methylsulfonylphenoxy)ethanamine, is an organic compound featuring a primary amine, an ether linkage, and a sulfone functional group. While a specific CAS number is not currently registered for this compound in major chemical databases, its molecular identity is confirmed through its structural formula and mass spectrometry data.

The key identifiers and calculated properties are summarized below.

PropertyValueSource / Method
IUPAC Name 2-(4-methylsulfonylphenoxy)ethanamine-
Synonym 1-(2-Aminoethoxy)-4-methanesulfonylbenzene-
CAS Number Not Assigned-
Molecular Formula C₉H₁₃NO₃SPubChem
Molecular Weight 215.27 g/mol Calculated
Monoisotopic Mass 215.06161 DaPubChem

Proposed Synthesis Pathway

The synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene can be efficiently achieved via a two-step process. This pathway involves an initial nucleophilic substitution reaction to form the ether bond, followed by the deprotection of the amine. This strategy is designed for high yield and purity, utilizing common laboratory reagents and techniques.

The proposed workflow is visualized in the diagram below.

Caption: Proposed two-step synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

Step 1: Synthesis of N-Boc-2-(4-methylsulfonylphenoxy)ethanamine (Protected Intermediate)

The foundational carbon-oxygen bond is constructed via the Williamson ether synthesis.[1][2] This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[1][2][3] For this synthesis, 4-methanesulfonylphenol is reacted with N-Boc-2-bromoethylamine.[4][5] The tert-butyloxycarbonyl (Boc) group is used to protect the amine, preventing it from acting as a competing nucleophile and enabling a clean reaction at the phenolic oxygen.[6][7]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methanesulfonylphenol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent to create a stirrable suspension.

  • Reagent Addition: Add N-Boc-2-bromoethylamine (1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and rinsings and concentrate under reduced pressure.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-2-(4-methylsulfonylphenoxy)ethanamine.

Step 2: Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (Final Product)

The final step is the removal of the acid-labile Boc protecting group to unveil the primary amine. This is typically achieved under strong acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.[8][9][10]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N-Boc-2-(4-methylsulfonylphenoxy)ethanamine (1.0 equivalent) from Step 1 in dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

  • Purification: If necessary, the product can be further purified by recrystallization or a final silica gel column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons (showing characteristic splitting patterns for a 1,4-disubstituted ring), the two methylene groups of the ethoxy chain, the amine protons, and the methyl protons of the sulfonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass (215.06161 Da).

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is a standard method for analysis.

Potential Applications in Research and Drug Development

While specific biological activities for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene have not been reported, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.

  • Scaffold for Medicinal Chemistry: The phenoxyethylamine moiety is a key pharmacophore in many biologically active compounds, including certain beta-blockers and antidepressants. The primary amine serves as a crucial handle for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

  • Intermediate for Sulfonamide Derivatives: The methanesulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This compound can serve as a precursor for more complex sulfonamide-based therapeutics, which are known for a wide range of activities including antibacterial and anticancer effects.

  • Building Block for Targeted Therapies: The versatile structure allows for its use in the synthesis of targeted agents, such as enzyme inhibitors or receptor ligands, where the specific arrangement of the aromatic ring, ether linkage, and amine is critical for binding and activity.

Conclusion

1-(2-Aminoethoxy)-4-methanesulfonylbenzene represents a promising, albeit currently undercharacterized, chemical entity. This guide provides a clear and scientifically grounded framework for its synthesis and analysis. By leveraging a robust Williamson ether synthesis followed by a standard Boc deprotection, researchers can reliably access this compound for further investigation. Its potential as a versatile building block in the development of novel therapeutics makes it a valuable target for synthetic and medicinal chemists. The protocols and data presented herein are intended to empower scientific professionals to explore the full potential of this and structurally related molecules.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lovick, S., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of b. N-Carbo-t-butoxy-2-bromoethylamine. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Open Research Online. (n.d.). Synthesis and Characterisation of Bifunctional MRI Contrast Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property in drug development.[2][7] Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to suboptimal therapeutic outcomes and potential failure in clinical trials.[1] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, formulation, and analytical method development.[8]

1.1. Molecular Structure Analysis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

The structure of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (Figure 1) contains several functional groups that dictate its likely solubility behavior.

  • Methanesulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group capable of acting as a strong hydrogen bond acceptor.

  • Aromatic Ring (Benzene): The benzene ring is nonpolar and will contribute to solubility in nonpolar organic solvents.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

  • Primary Amine (-NH₂): The terminal amino group is polar and can act as both a hydrogen bond donor and acceptor. Its basicity means that solubility in aqueous solutions will be highly pH-dependent.

Figure 1: Chemical Structure of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Caption: The structure contains both polar (amine, sulfone, ether) and nonpolar (benzene ring) moieties, suggesting a complex solubility profile.

Based on these features, the molecule possesses both hydrophilic and lipophilic characteristics, making its solubility highly dependent on the chosen solvent system. It is expected to show some solubility in polar solvents and limited solubility in nonpolar solvents.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include:

  • Polarity: Polar solvents, which have large dipole moments, are effective at dissolving polar solutes through dipole-dipole interactions.[9] Nonpolar solvents dissolve nonpolar solutes primarily through weaker van der Waals forces.[4]

  • Hydrogen Bonding: The presence of hydrogen bond donors (like the -NH₂ group) and acceptors (like the -SO₂ and ether oxygen) in the solute will enhance solubility in protic solvents (e.g., water, ethanol) that can also participate in hydrogen bonding.[10]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and break intermolecular forces.[11][12]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[12]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[4][6] It involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute.[4][13]

3.1. Materials and Equipment

  • 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (solid form, high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene to a series of vials (a rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment).

    • Add a precise volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][6] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[5][13]

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[4] This step is crucial to remove any remaining microscopic particles.[14]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

    • Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.[14]

3.3. Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Sample E->F G Analyze by HPLC F->G H Calculate Solubility from Calibration Curve G->H

Sources

The Emerging Potential of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold is a promising, yet relatively underexplored, structural motif in medicinal chemistry. Its constituent parts—a flexible aminoethoxy linker, a central phenyl ring, and a potent hydrogen bond-accepting methanesulfonyl group—offer a unique combination of physicochemical properties conducive to targeted interactions with various biological macromolecules. While extensive research on this specific derivative class is still emerging, the foundational principles of medicinal chemistry and the known biological activities of related sulfonyl-containing compounds suggest significant therapeutic potential. This guide provides an in-depth analysis of the plausible biological activities, proposes synthetic strategies, delineates key experimental protocols for evaluation, and explores the prospective structure-activity relationships (SAR) for this intriguing class of molecules.

Introduction: The Sulfonyl Pharmacophore in Drug Discovery

The sulfonyl group (–SO₂–) is a privileged pharmacophore, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3] Its strong electron-withdrawing nature, metabolic stability, and ability to form strong hydrogen bonds contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug molecules.[3][4] The methanesulfonylbenzene moiety, in particular, is a common feature in compounds targeting a wide array of biological targets, including enzymes and receptors. The incorporation of an aminoethoxy side chain introduces a flexible, basic nitrogen center, which can be crucial for salt formation, improving solubility, and establishing key interactions within biological targets.

This guide will explore the untapped potential of derivatives based on the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene core, with a focus on their prospective applications in oncology, inflammation, and infectious diseases.

Plausible Biological Activities and Therapeutic Targets

Based on the well-established roles of the sulfonyl and aminoethoxy moieties in medicinal chemistry, derivatives of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene are hypothesized to exhibit a range of biological activities.

Kinase Inhibition

A primary area of interest for this scaffold is in the development of protein kinase inhibitors. Many successful kinase inhibitors feature a sulfonamide or sulfonyl group that interacts with the hinge region or other key residues in the ATP-binding pocket of kinases. The aminoethoxy side chain can be modified to interact with the solvent-exposed region or other pockets within the kinase domain, potentially conferring selectivity.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) are all validated cancer targets where inhibitors often possess a sulfonyl-containing aromatic ring.

Anti-inflammatory Activity

The sulfonamide group is a classic feature of many anti-inflammatory drugs, most notably the cyclooxygenase-2 (COX-2) inhibitors. While the core scaffold in this guide is a sulfone, its isosteric relationship to sulfonamides suggests potential for similar biological activity. The aminoethoxy moiety could be functionalized to interact with secondary binding pockets, enhancing potency and selectivity.

  • Potential Targets: COX-2, 5-Lipoxygenase (5-LOX), and various pro-inflammatory cytokines.

Antimicrobial and Antiviral Activity

Sulfonamides were among the first synthetic antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold could be explored for novel antimicrobial agents, with the potential for a different mechanism of action.

Synthetic Strategies and Methodologies

The synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene derivatives can be approached through several versatile and well-established synthetic routes. The following section outlines a general, step-by-step methodology for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold

A plausible and efficient route to the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene core begins with commercially available 4-fluoronitrobenzene.

Protocol 1: Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

  • Step 1: Nucleophilic Aromatic Substitution. React 4-fluoronitrobenzene with 2-aminoethanol in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This reaction substitutes the fluorine atom with the aminoethoxy group.

  • Step 2: Reduction of the Nitro Group. The resulting nitro compound is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

  • Step 3: Introduction of the Methanesulfonyl Group. The aniline can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) catalyst to introduce the sulfonyl chloride group. Subsequent reaction with a methylating agent or a different nucleophile can yield the desired methanesulfonylbenzene. An alternative is a direct sulfonylation of a protected aniline derivative.

Derivatization Strategies

The primary amino group of the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene core provides a versatile handle for a wide range of chemical modifications to explore the structure-activity relationship (SAR).

  • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) can introduce a diverse range of amide functionalities.

  • Sulfonylation: Treatment with different sulfonyl chlorides can yield sulfonamide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can lead to the formation of secondary or tertiary amines.

  • Alkylation: Direct alkylation with alkyl halides can also be employed to introduce further diversity.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of the synthesized derivatives, a series of in vitro and cell-based assays should be employed.

Kinase Inhibition Assays

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Assay Principle: A luminescence-based assay (e.g., Kinase-Glo®) can be used to measure the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.

  • Procedure:

    • Add the kinase (e.g., recombinant human EGFR) to a multi-well plate.

    • Add the synthesized compounds at various concentrations.

    • Initiate the kinase reaction by adding the substrate (a suitable peptide) and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Anti-inflammatory Assays

Protocol 3: COX-2 Inhibition Assay

  • Assay Principle: A colorimetric or fluorescent assay can be used to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by COX-2.

  • Procedure:

    • Add recombinant human COX-2 to a multi-well plate.

    • Add the synthesized compounds at various concentrations.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time.

    • Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for COX-2 inhibition. A similar assay should be performed for COX-1 to assess selectivity.

Antimicrobial Assays

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Assay Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a serial dilution of the synthesized compounds in a liquid growth medium in a multi-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for optimizing the biological activity of the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR1 (at Amino Group)R2 (on Phenyl Ring)Kinase IC₅₀ (nM)
1a HH>10,000
1b AcetylH5,200
1c 4-ChlorobenzoylH850
1d 4-MethoxybenzoylH1,500
1e 4-Chlorobenzoyl3-Fluoro250

The hypothetical data in Table 1 suggests that:

  • The unsubstituted amino group (1a) is inactive.

  • Acylation of the amino group is necessary for activity (1b-1d).

  • Aromatic acyl groups are preferred over simple alkyl acyl groups.

  • Electron-withdrawing substituents on the benzoyl ring (1c) may enhance potency compared to electron-donating groups (1d).

  • Substitution on the central phenyl ring (1e) can further improve activity.

SAR_Flowchart cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Biological Screening cluster_3 SAR Analysis Core 1-(2-Aminoethoxy)- 4-methanesulfonylbenzene Amino Amino Group (R1) Core->Amino Modify Phenyl Phenyl Ring (R2) Core->Phenyl Modify Kinase Kinase Assays Amino->Kinase AntiInflammatory Anti-inflammatory Assays Amino->AntiInflammatory Antimicrobial Antimicrobial Assays Amino->Antimicrobial Phenyl->Kinase Phenyl->AntiInflammatory Phenyl->Antimicrobial SAR Structure-Activity Relationship Kinase->SAR AntiInflammatory->SAR Antimicrobial->SAR SAR->Core Optimize

Figure 1: A flowchart illustrating the process of derivatization, biological screening, and SAR analysis for the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold.

Future Perspectives and Conclusion

The 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent properties of its constituent functional groups suggest a high probability of interaction with a variety of biological targets. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a broad range of biological assays. Detailed mechanistic studies, including X-ray crystallography of ligand-target complexes, will be invaluable for understanding the molecular basis of their activity and for guiding further optimization. The exploration of this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and infectious diseases.

References

  • Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers. 2019.
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC.
  • The importance of sulfur-containing motifs in drug design and discovery.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.

Sources

in silico prediction of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene ADME properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Abstract

The paradigm of modern drug discovery is increasingly reliant on front-loading the evaluation of pharmacokinetic properties to mitigate late-stage clinical failures. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. By leveraging established computational models and publicly accessible platforms, we will construct a detailed ADME profile for this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for generating and interpreting predictive ADME data. The methodologies described herein emphasize scientific integrity, model applicability, and the critical interpretation of computational results to guide further experimental work.

Introduction: The Imperative of Early ADME Assessment

The high attrition rate of drug candidates during clinical trials represents a significant financial and temporal burden on the pharmaceutical industry. A primary cause for this failure is suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties or unforeseen toxicity.[1] The "fail early, fail cheap" strategy has therefore become a central tenet, necessitating the evaluation of a compound's pharmacokinetic profile at the earliest stages of discovery.[2]

In silico ADME prediction offers a rapid, cost-effective, and resource-efficient alternative to traditional experimental screening, allowing for the evaluation of vast virtual libraries of compounds before they are even synthesized.[3][4] These computational approaches utilize a range of methods, from quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms, to correlate a molecule's structure with its biological behavior.[5][6]

1.1 The Molecule of Interest: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

This guide focuses on a specific chemical entity, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. Its chemical structure is defined by a methanesulfonyl group and an aminoethoxy group at the para positions of a benzene ring. For the purposes of all subsequent computational analysis, the following canonical SMILES (Simplified Molecular Input Line Entry System) representation will be used:

CS(=O)(=O)c1ccc(OCCN)cc1

This structure possesses key functional groups—an aromatic ring, a sulfone, an ether, and a primary amine—that will significantly influence its ADME profile. Our task is to predict how these features will govern its journey through the body.

The Predictive Workflow: From Structure to Profile

The foundation of in silico ADME prediction is a logical, multi-step process. It begins with the molecule's two-dimensional structure and culminates in a comprehensive, integrated profile that informs its potential as a drug candidate. The workflow is designed to be self-validating by considering the applicability domain of the predictive models.

ADME_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction Engine (e.g., SwissADME, admetSAR) cluster_analysis Step 3: Analysis & Interpretation mol_input Molecule Representation Canonical SMILES String CS(=O)(=O)c1ccc(OCCN)cc1 physchem Physicochemical Properties (logP, logS, pKa, TPSA) mol_input->physchem absorption Absorption (HIA, Caco-2, P-gp Substrate) mol_input->absorption distribution Distribution (BBB Permeation, PPB) mol_input->distribution metabolism Metabolism (CYP Inhibition/Substrate) mol_input->metabolism excretion Excretion (Clearance, OCT2 Substrate) mol_input->excretion toxicity Toxicity (AMES, hERG, Skin Sens.) mol_input->toxicity druglikeness Druglikeness Assessment (Lipinski's Rules, etc.) physchem->druglikeness absorption->druglikeness distribution->druglikeness metabolism->druglikeness excretion->druglikeness toxicity->druglikeness adme_profile Integrated ADME Profile Summary of Strengths & Liabilities druglikeness->adme_profile validation Applicability Domain Check Confidence in Prediction adme_profile->validation

Figure 1: A generalized workflow for in silico ADME profiling.

Foundational Physicochemical Properties

The ADME behavior of a drug is fundamentally governed by its physicochemical properties.[7] Predicting these parameters is the first and most critical step in building a reliable ADME profile.

3.1 Lipophilicity (logP)

  • Causality: Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a primary determinant of its ability to cross biological membranes. Excessively high lipophilicity can lead to poor solubility and metabolic instability, while very low lipophilicity can hinder absorption.

  • Protocol:

    • Navigate to a predictive web server such as SwissADME.

    • Input the SMILES string CS(=O)(=O)c1ccc(OCCN)cc1 into the query field.

    • Execute the prediction.

    • Record the consensus logP value, which is an average of multiple predictive models (e.g., XLOGP3, WLOGP, MLOGP).

3.2 Aqueous Solubility (logS)

  • Causality: A drug must have adequate aqueous solubility to be absorbed from the gastrointestinal tract and to be formulated for administration. Poor solubility is a major hurdle in drug development.

  • Protocol:

    • Using the same prediction results from the SwissADME server.

    • Locate the "Water Solubility" section.

    • Record the predicted logS value and the corresponding solubility class (e.g., soluble, moderately soluble). These models are often based on topological descriptors and atom contributions.

3.3 Ionization State (pKa)

  • Causality: The ionization state of a molecule at physiological pH (approx. 7.4) affects its solubility, permeability, and binding to its target. The primary amine in our molecule of interest is basic and will likely be protonated in the stomach and intestines, impacting its absorption characteristics.

  • Protocol:

    • Utilize a specialized pKa prediction tool, as this is a more complex quantum mechanical or machine learning-based calculation. Software like ADMET Predictor® or MarvinSketch can provide these values.[8]

    • Input the SMILES string.

    • Run the calculation to predict the basic pKa (pKb) of the primary amine.

Core ADME Profile Prediction

With foundational properties established, we proceed to predict the dynamic processes of ADME.

4.1 Absorption

Absorption determines how much of an administered drug reaches the systemic circulation.

  • Human Intestinal Absorption (HIA): This is a qualitative prediction of a compound's uptake from the gut into the bloodstream.

  • Caco-2 Permeability: The Caco-2 cell line is an in vitro model for the human intestinal wall. High permeability is often a prerequisite for orally administered drugs.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and penetration into tissues like the brain. Predicting whether a compound is a P-gp substrate is crucial.

4.2 Distribution

Distribution describes the reversible transfer of a drug from the blood to various tissues.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to exert its pharmacological effect. High PPB can limit efficacy and affect clearance.[9]

  • Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration can cause unwanted side effects.

4.3 Metabolism

Metabolism involves the enzymatic conversion of drugs into different compounds (metabolites), primarily in the liver.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of specific isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) can lead to dangerous drug-drug interactions.[10]

  • CYP Substrate Prediction: This predicts which CYP isoform(s) are likely to metabolize the compound, offering insights into its metabolic pathways and potential for genetic variability in patient response.

4.4 Excretion

Excretion is the process of removing a drug and its metabolites from the body.

  • Total Clearance (CL): This pharmacokinetic parameter describes the rate at which a drug is removed from the body. It is a key factor in determining dosing regimens.

  • Renal Transporter Interaction: Predicting interaction with transporters like the Organic Cation Transporter 2 (OCT2) in the kidneys can indicate pathways for renal excretion.

4.5 Toxicity

Early prediction of potential toxicity is a cornerstone of modern drug safety assessment.

  • AMES Mutagenicity: The Ames test assesses the mutagenic potential of a compound. A positive prediction is a significant red flag for carcinogenicity.

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias, and its prediction is a mandatory part of safety pharmacology.[7]

Experimental Protocol: Generating the ADME Profile

This protocol uses the admetSAR web server, a free tool for comprehensive ADME/T prediction.

  • Navigate to the Tool: Open a web browser and go to the admetSAR website.

  • Input Structure: Select "Predict by SMILES" and paste CS(=O)(=O)c1ccc(OCCN)cc1 into the text box.

  • Execute Prediction: Click the "Predict" button to submit the structure for analysis.

  • Data Collection: Systematically review the output page and record the predicted values for all relevant ADME/T endpoints into a table, as shown below. Pay close attention to the probability scores associated with each classification model. A probability close to 1.0 indicates a high-confidence prediction, while a value near 0.5 suggests uncertainty.

Predicted ADME Data Summary

The following tables summarize the predicted properties for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene based on established in silico models.

Table 1: Physicochemical and Druglikeness Properties

PropertyPredicted ValueInterpretation / Significance
Molecular Weight217.27 g/mol Well within the typical range for small molecule drugs (<500).
Consensus LogP0.85Balanced lipophilicity, suggesting good potential for absorption without excessive partitioning into fat.
ESOL LogS-1.75Predicted to be "Soluble," which is highly favorable for oral bioavailability.
TPSA91.95 ŲPolar Surface Area is within the desirable range (<140 Ų) for good cell permeability.
Lipinski's Rule of 50 ViolationsFully compliant, indicating good general "druglikeness."

Table 2: Comprehensive ADME-Tox Profile

CategoryParameterPrediction (Probability)Implication for Drug Development
Absorption HIA+ (0.98)High probability of good absorption from the human intestine.
Caco-2 Permeability- (0.75)Predicted to have low permeability across the intestinal wall model. May require active transport.
P-gp SubstrateNon-substrate (0.71)Unlikely to be removed by the P-gp efflux pump, which is favorable for absorption.
Distribution BBB Permeation- (0.89)High probability of not crossing the blood-brain barrier. Favorable for a non-CNS drug.
PPB>90% (Classification)Predicted to be highly bound to plasma proteins, reducing the free fraction.
Metabolism CYP2D6 SubstrateSubstrate (0.83)Likely metabolized by the CYP2D6 enzyme, which is known for genetic polymorphisms.
CYP3A4 SubstrateNon-substrate (0.70)Unlikely to be a major substrate for the most common drug-metabolizing enzyme.
CYP2C9 InhibitorNon-inhibitor (0.81)Low risk of causing drug-drug interactions via inhibition of CYP2C9.
Excretion Renal OCT2 SubstrateNon-substrate (0.65)Not predicted to be a strong substrate for this key renal excretion transporter.
Toxicity AMES ToxicityNon-mutagenic (0.85)Low predicted risk of causing genetic mutations.
hERG InhibitionInhibitor (Weak)Predicted to be a weak inhibitor of the hERG channel. This is a potential liability that requires experimental follow-up.

Integrated Analysis and Recommendations

The in silico profile of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene presents a mixed but promising picture.

  • Strengths: The molecule exhibits excellent druglikeness properties according to Lipinski's rules, with favorable molecular weight, solubility (LogS), and balanced lipophilicity (LogP). Its high predicted intestinal absorption (HIA) and non-substrate status for P-gp are significant advantages for oral bioavailability. Furthermore, the low probability of BBB penetration makes it a suitable candidate for peripherally-acting targets, and the negative AMES toxicity prediction is a major asset.

  • Potential Liabilities:

    • Low Caco-2 Permeability: The prediction of low passive permeability is a concern. While high HIA is predicted, this suggests absorption may be dependent on active transport mechanisms rather than passive diffusion. This discrepancy warrants experimental investigation using Caco-2 or PAMPA assays.

    • CYP2D6 Metabolism: Metabolism via CYP2D6 can lead to variable drug exposure in the population due to well-known genetic polymorphisms. This should be confirmed experimentally.

    • hERG Inhibition: Although predicted to be weak, any hERG inhibition is a safety concern.[7] An early-stage in vitro patch-clamp assay is strongly recommended to quantify the risk.

  • Self-Validation and Applicability: The predictions were generated using models trained on large, diverse datasets. The probability scores for most predictions are high (>0.70), suggesting our molecule falls within the applicability domain of the models. However, computational predictions must always be viewed as hypotheses to be tested.

Summary_Diagram cluster_summary ADME Profile Summary: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene strengths Strengths + Good Druglikeness (Lipinski's) + High Predicted HIA + Good Solubility + Not a P-gp Substrate + Non-mutagenic (AMES) recommendation Recommendation Proceed with Caution Prioritize experimental validation of hERG and Caco-2 permeability strengths->recommendation liabilities Potential Liabilities - Low Predicted Caco-2 Permeability - Potential hERG Inhibition (Weak) - Metabolism by polymorphic CYP2D6 liabilities->recommendation

Figure 2: A summary of the predicted ADME profile and strategic recommendations.

Conclusion

This in-depth guide has detailed a rigorous workflow for the in silico prediction of ADME properties for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. The analysis indicates that the molecule possesses several favorable characteristics for a drug candidate, particularly regarding its physicochemical properties and absorption potential. However, it also highlights potential liabilities related to membrane permeability, metabolism, and cardiac safety that must be addressed through targeted in vitro experiments. By integrating computational predictions early in the discovery pipeline, research efforts can be more effectively focused, accelerating the journey toward safer and more effective medicines.

References

  • Liu, T., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 458-493. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA8m4zxyMqsDMH_sBGmWT6KbMEBbwb1w73UfoIcQv0W9n2bzqr9HKbp_IY3HnZ3l_ak4g_ElOgooNpIsGxo88Zh5gYNCBdZ4C6RdNnb8qIzwy9ZmGYD_jKgTAbmZIUd8LfihRaexHnrpWhvmhelZjsjTgU4qfKLhgpMXoePEYi3wtBxR_B--cDE-ArCHTo802S3s5oyw7NnVvuqYHei96Lb6TldbkaC6WBXgoT5CSYG9YUXBp111ItpttDQd4wIY1i1YlDuepmqj5FRzCwA3xk3wlL7Hll_8Nf4ZC8GBo=]
  • Neagu, D., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wP1roNwuFByQKkSVbRm-_t4QiAwTEzLfHiU4kOGod7eIPHsYMzsxRwEWJOg0Iqnb8qw5DfcGQuCqIBKoZIYA7BdSGosVW8XJl1nPdhmdxVbE_28FVU476-s3x6hGNf1L59X9RxJpvkKY]
  • Hughes, J. P., et al. (2011). A Guide to In Silico Drug Design. Methods in Molecular Biology, 716, 365-389. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5eRhOBKtw7f0fYnL-SQ_7WUvSx7hENoAX4Q_yOA_cERlp8Hn9uWxgY7NNIekYa9R1HpkfpHr0RdW_a4wvM67SRCK3Q_obAyyP50aEy9yep0YemdGjaGIE4_I2wovx39SavldtdQRqSRD17w==]
  • Jia, C., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 727. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkbAz7skVKCa1L1lgzDdk-M_EEBTFL0D6EARIUvzuQd0ajpPKERzC8XEVcLHrD-XOTtytyZhJvbrWez0fksI4wq2uKJyxL_0VSIOA7dhic2koX_k6h1CDI3Oph2egzfY6zkqZL0uiJiJ73g==]
  • S. Alqahtani. (2017). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Metabolism & Toxicology, 13(11), 1147-1158. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbB0ycfdZEryCXWYr682iTVO4Rtzu2hm96oia5uw5WsYCLUpiXak0TB8ZIfw3wK-e61DDvOcosM6njfzJg_wD6rghTAXTLqbGsgHlmwe1ycArR2gJF5kuY5SBEwd0rg3SR5Ioz1h9ek47D82EXIR5x_aADOaz02Wshtpb]
  • Fleming, N. (2020). ADME Advances: Personalized and Computational Approaches. Today's Clinical Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5GDuArGv8of5PMig7d71bV3Saf8qmuJcmJLwj4r47nR7hZdSdVNwOMFJnyA3tTL7d1LQ0i0ZK4avwJJZ3NO5xd_Ko00YGRVJkyekD6mmamMz0vOsO0KPEZDsEsUbMOMlWiVnHPScrfC4BT_CFzEtDXccW6MshTz8N9Hdl415TVBa8Ho7eWKUkrstW2ZGdyQv14nU=]
  • Simulations Plus. (2025). ADMET Predictor®. Simulations Plus Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2zKblWxaDsZzMctdaIFgbC2Cn_B6pcAnVSKtSgS2jiM2aM8wZl-PsoZvWCBbbi_eO956LvOWnmDiDvJVnaEG6-vz4NYkCGJ1b8T0DZWLioDWgA2rBxpUr6GV5ARpNwOWtd_3niJAH0Hyn-D5XfIWbeZOf]
  • Neagu, D., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUvUDLuy7RujZLePRj7y5YKkipNTkdRNVkpvJn7s_L7BG4Navv7g_IxYUJPv4RJIVZgh_aMeLdmYtIEYyoDSZ6hoY6LZbUJD1vYDD5vtcbkKWAOHqFwuabsYkZTfghoRbFOg==]
  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJcSSzBle3Nan4P5YtrilHjE1HEv47Y9T6I6QwLtXsi8rTR64QX2--eKzKfVPTGzNCfkvMreVoveaaAIcG0qWoQZSPs8HwYEGktikX-ja8nBO4sQo7dga4eT3EYshE7iOmCPVQaRkB_5lJVSXflg=]
  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(11), 1805. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQjxRUmocKRRSiMNuWSGxajAZYxckhZKxImiPxeB5BHZK80kZ4Pn62bYNZuGobvn31TkMlnJm_2ad-Fx79uLUiJRlnJKpVRiyMV_C_8dd8x0em-NXOObTfceZydSzRExFsrOG1G04NBeyCYQQ=]
  • Guan, L., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM1P0hEgcwdMgAyP4witjS7asnXMJ3Lug2pYA65O_FkQukRSWJPOHHYvyMRJ0PedYS5qdUnPN1RXfQveYKq2VTdiFmnAkQmxTODjB-5nLucVP2fp7UgQjwSP6qstb2vJ0WKw5HBjqclokvenEXmLAdLW70]
  • Wang, Z., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYwTblAmO-rVfBH1fIdYxz8QPiDyRwskdbapuxoeAAlPzKYrOdGl_yDar9EKAGjD7_21RffbPxDU0-EM8aVtbS6ToQKy5e1P0STTzcV8RIdzRyoO9Fo_i9xqW471pQcFwhD5f_eD_up0KINEY=]

Sources

Strategic Integration of Sulfonylbenzene Scaffolds in Modern Drug Discovery: Mechanisms, Workflows, and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the sulfonylbenzene (benzenesulfonamide) motif stands as one of the most robust and privileged pharmacophores. Originally recognized for its antibacterial properties in the 1930s, this scaffold has evolved dramatically. Today, as application scientists and medicinal chemists, we leverage the unique stereoelectronic properties of benzenesulfonamides to target a diverse array of pathologies, ranging from tumor hypoxia and glioblastoma to inflammatory and infectious diseases[1][2]. This technical guide dissects the mechanistic causality, quantitative profiling, and validated experimental protocols required to successfully develop sulfonylbenzene derivatives in modern drug discovery.

Mechanistic Causality: The Zinc-Binding Paradigm

The pharmacological versatility of the benzenesulfonamide scaffold is fundamentally rooted in its ability to act as a highly effective Zinc-Binding Group (ZBG). This is particularly critical in the inhibition of metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)[3].

The Causality of Binding: In the active site of carbonic anhydrase, a zinc ion (


) is tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion. The primary sulfonamide group (

) of the sulfonylbenzene derivative undergoes deprotonation at physiological pH. The resulting negatively charged nitrogen directly coordinates with the

ion, displacing the catalytic water molecule. Simultaneously, the oxygen atoms of the sulfonyl group engage in critical hydrogen bonding with the backbone amide of Thr199[4].

By modifying the benzene ring with various heterocyclic appendages (e.g., pyrazolines, 1,2,3-triazoles, or coumarins), we can dictate the molecule's interaction with the hydrophobic and hydrophilic halves of the enzyme's active site cavity[4][5]. This structural diversification is the key to achieving isoform selectivity—the primary hurdle in sulfonamide drug development.

Targeting Tumor Hypoxia via CA IX

Solid tumors frequently outgrow their vascular supply, leading to hypoxia. This microenvironment stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1


), which upregulates the transmembrane Carbonic Anhydrase IX (CA IX). CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and intracellular alkalinization—conditions that promote tumor survival, metastasis, and chemoresistance[5]. Selective benzenesulfonamides (such as the clinical candidate SLC-0111) disrupt this pathway by selectively inhibiting CA IX over the ubiquitous cytosolic isoforms CA I and CA II[5].

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A Triggers CAIX CA IX Overexpression HIF1A->CAIX Upregulates transcription pH_Reg Extracellular Acidification Intracellular Alkalinization CAIX->pH_Reg Catalyzes CO2 hydration Survival Tumor Survival & Metastasis pH_Reg->Survival Promotes Drug Sulfonylbenzene Inhibitor (e.g., SLC-0111) Drug->CAIX Binds Zinc Ion (Inhibits)

Caption: Hypoxia-induced CA IX signaling pathway and its targeted inhibition by sulfonylbenzene derivatives.

Quantitative Profiling of Lead Compounds

To establish a self-validating framework for lead optimization, we must rigorously compare the inhibitory constants (


) and half-maximal inhibitory concentrations (

) of novel derivatives against established clinical standards. The table below synthesizes recent kinetic data, highlighting the shift from broad-spectrum inhibitors (Acetazolamide) to highly selective, next-generation sulfonylbenzene hybrids.

Table 1: Comparative Inhibitory Activity of Sulfonylbenzene Derivatives Against hCA Isoforms

Compound Class / DrughCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Profile
Acetazolamide (Standard)




Broad-spectrum; low selectivity[6]
Dorzolamide (Standard)



N/ABroad-spectrum[7]
SLC-0111 (Clinical Lead)




Highly selective for IX/XII[5]
1,2,3-Triazole Hybrids (17e-h)




High IX/XII selectivity; low off-target[6]
Coumarin-Benzenesulfonamides




Exceptional tumor-isoform specificity[5]

Note: The integration of tail-approach modifications (e.g., adding bulky coumarin or triazole moieties) sterically hinders binding in the narrower active sites of CA I/II, driving the observed selectivity for CA IX/XII[4][5].

Validated Experimental Protocols

As an application scientist, I emphasize that experimental design must account for the specific kinetic and physiological properties of the target. The following protocols represent the gold standard for evaluating sulfonylbenzene derivatives.

Protocol A: Stopped-Flow CO Hydration Assay

Causality: Carbonic anhydrase catalyzes the hydration of


 with an extraordinary turnover rate (

). Standard spectrophotometric mixing cannot capture the initial linear phase of this reaction. We must utilize a stopped-flow instrument with millisecond dead-times to accurately calculate initial velocities and derive true

values[4][7].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human CA isoforms (I, II, IX, XII) to homogeneity. Dilute in assay buffer (20 mM HEPES, pH 7.4) containing a pH indicator (e.g., p-nitrophenol)[7].

  • Inhibitor Preparation: Dissolve the sulfonylbenzene derivative in 100% DMSO. Serially dilute the stock to achieve a 6-point concentration curve. Ensure the final DMSO concentration in the assay remains

    
     to prevent solvent-induced enzyme denaturation[7].
    
  • Syringe Loading:

    • Syringe 1: Load the enzyme-inhibitor mixture (pre-incubated for 15 minutes at room temperature to allow equilibrium binding).

    • Syringe 2: Load a

      
      -saturated water solution (prepared by bubbling pure 
      
      
      
      gas through distilled water at 20°C for 30 minutes).
  • Rapid Mixing & Data Acquisition: Trigger the stopped-flow apparatus to rapidly inject equal volumes from both syringes into the observation cell. Monitor the decrease in absorbance at the isosbestic point of the pH indicator over 10–500 milliseconds[7].

  • Kinetic Analysis: Calculate the initial reaction rates from the linear portion of the absorbance-time curve. Determine the

    
     by fitting the dose-response data to the Hill equation. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation[7].

StoppedFlow Prep Enzyme & Inhibitor Prep (hCA isoforms + Sulfonylbenzene) Mix Rapid Mixing (Stopped-Flow) Syringe 1: Enzyme+Drug Syringe 2: CO2 saturated Prep->Mix Load syringes Monitor Spectrophotometric Monitoring (pH indicator absorbance drop) Mix->Monitor Initiate reaction Kinetics Initial Rate Calculation (Uninhibited vs Inhibited) Monitor->Kinetics Data acquisition IC50 IC50 / Ki Determination (Cheng-Prusoff Equation) Kinetics->IC50 Dose-response fitting

Caption: Step-by-step workflow of the stopped-flow CO2 hydration assay for enzyme kinetic profiling.

Protocol B: Hypoxia-Conditioned Cell Viability Assay

Causality: To validate that a sulfonylbenzene compound's cytotoxicity is genuinely mediated by CA IX inhibition, compounds must be tested under both normoxic (


) and hypoxic (

) conditions. CA IX is only overexpressed under hypoxia; thus, a true CA IX inhibitor will show a significantly lower

in hypoxic cells compared to normoxic cells[6].

Step-by-Step Methodology:

  • Seed MDA-MB-231 (triple-negative breast cancer) cells in two separate 96-well plates at

    
     cells/well.
    
  • Incubate overnight at 37°C in a standard

    
     incubator.
    
  • Treat cells with varying concentrations of the benzenesulfonamide derivative (0.1

    
    M to 100 
    
    
    
    M).
  • Transfer Plate 1 to a normoxic incubator (

    
    , 
    
    
    
    ). Transfer Plate 2 to a hypoxia chamber flushed with a gas mixture of
    
    
    ,
    
    
    , and
    
    
    [6].
  • After 72 hours, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR =

    
    ). An HCR 
    
    
    
    indicates hypoxia-selective targeting[6].

Expanding the Pharmacological Horizon

While carbonic anhydrase inhibition remains a cornerstone of sulfonylbenzene research, modern drug discovery has successfully repositioned this scaffold against novel targets:

  • Glioblastoma Multiforme (GBM) via TrkA Inhibition: Recent pharmacoprofiling has identified novel benzenesulfonamide analogs (e.g., AL106) as potent inhibitors of the Tropomyosin receptor kinase A (TrkA). These compounds form stabilizing hydrophobic interactions with Tyr359 and Ser371 in the TrkA kinase domain, inducing significant apoptosis in U87 GBM cells while sparing non-tumorous cells[8].

  • Cardiovascular & Renal Targets via AT2 Receptor Antagonism: Biphenylsulfonamide derivatives have been synthesized using scaffold hopping principles to act as selective Angiotensin II Type 2 (AT2) receptor antagonists, offering new avenues for cardiovascular disease management[9].

  • Antimicrobial Biofilm Disruption: Pyrimidine-benzenesulfonamide conjugates linked via thioacetamide have demonstrated remarkable broad-spectrum antimicrobial activity. Notably, halogenated derivatives exhibit up to 91.8% inhibition of biofilm formation in multidrug-resistant P. aeruginosa and K. pneumoniae[10].

References

1.3, NIH / Dovepress. 2.6, PubMed / NIH. 3.7, BenchChem. 4.5, RSC Publishing. 5.4, PMC / NIH. 6. 9, Frontiers. 7.10, Preprints.org. 8.1, Bentham Science. 9.2, ResearchGate / Wiley. 10.8, PMC / NIH.

Sources

Methodological & Application

application of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene in the Synthesis of Advanced Kinase Inhibitors

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the chemical building block, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. We will explore its intrinsic chemical properties and demonstrate its utility in the synthesis of potent kinase inhibitors, providing field-proven insights and detailed experimental protocols.

Introduction: The Rationale for a Key Building Block

Protein kinases are fundamental regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site of these enzymes has become a cornerstone of modern targeted therapy.[2]

The success of a kinase inhibitor is predicated on a molecular structure that achieves high potency, selectivity, and favorable drug-like properties. The reagent 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (CAS No. 936340-49-7) has emerged as a valuable synthon in this context. It provides a unique combination of three critical structural motifs in a single, readily available molecule:

  • Primary Amino Group: A versatile reactive handle for covalent bond formation, enabling its incorporation into a variety of heterocyclic scaffolds common in kinase inhibitors.

  • Ethoxy Linker: A flexible, two-carbon spacer that provides optimal distance and geometry for positioning the terminal phenyl group within the kinase active site.

  • Methanesulfonyl Group (Sulfone): A key pharmacophoric feature that acts as a strong hydrogen bond acceptor. This group can form crucial interactions with amino acid residues in the kinase hinge region or solvent-exposed areas, significantly enhancing binding affinity and aqueous solubility—a critical property for bioavailability.[3]

This guide will elucidate the strategic value of this reagent through mechanistic discussions and practical, validated protocols.

Part 1: Structural and Mechanistic Insights

The deliberate selection of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene is a design choice rooted in established principles of medicinal chemistry. Its utility is best understood by examining its role in the context of a kinase's ATP-binding pocket.

The Strategic Importance of the Sulfone Moiety

The methanesulfonyl group is not merely a solubilizing agent; it is a potent "water-mimic" and hydrogen bond acceptor. In many kinase inhibitor designs, this group is positioned to interact with the solvent-front region of the active site or form direct hydrogen bonds with backbone amides or specific side chains. This interaction anchors the inhibitor, contributing to higher binding affinity and selectivity. Furthermore, the sulfone group is metabolically stable and can improve the overall pharmacokinetic profile of a drug candidate.

Kinase Signaling and Inhibition

Kinase inhibitors function by blocking the phosphorylation cascade that drives cell proliferation and survival. For instance, Receptor Tyrosine Kinases (RTKs) like EGFR and HER2 are often overexpressed in cancers and drive tumor growth through downstream pathways like RAS/MAPK and PI3K/AKT. Inhibitors constructed using building blocks like 1-(2-Aminoethoxy)-4-methanesulfonylbenzene can effectively block this signaling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Kinase Inhibitor (Synthesized with Title Reagent) Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Blocks Apoptosis

Caption: Generic RTK signaling pathway blocked by a kinase inhibitor.

Part 2: Synthetic Applications and Experimental Protocols

The primary amine of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene is typically employed as a nucleophile. The two most common applications in kinase inhibitor synthesis are reductive amination and nucleophilic aromatic substitution (SNAr).

Protocol 1: Reductive Amination with an Aldehyde-Functionalized Core

This method is widely used to couple the amine building block to a core scaffold containing an aldehyde. The reaction proceeds via an intermediate imine, which is reduced in situ to form a stable secondary amine linkage. This is a key step in the synthesis of many inhibitors, including the well-known dual EGFR/HER2 inhibitor, Lapatinib.[4][5]

Reductive_Amination_Workflow Start Dissolve Aldehyde Scaffold in Anhydrous Solvent (e.g., DCM/MeOH) AddAmine Add 1-(2-Aminoethoxy)-4- methanesulfonylbenzene (1.0 - 1.2 equiv) Start->AddAmine StirImine Stir at Room Temp (1-4 hours) (Imine Formation) AddAmine->StirImine AddReducer Add Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) StirImine->AddReducer StirReduce Stir until Completion (4-16 hours) (Monitor by TLC/LCMS) AddReducer->StirReduce Workup Aqueous Workup & Extraction StirReduce->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final N-Alkylated Kinase Inhibitor Purify->Product Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Spot Check) Crude->TLC Purification Column Chromatography TLC->Purification Pure Purified Compound Purification->Pure Structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) Pure->Structure Purity Purity Assessment (HPLC/UPLC) Pure->Purity Final Characterized Kinase Inhibitor Structure->Final Purity->Final

Sources

development of a high-throughput screening assay using a 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Development of a Robust High-Throughput Screening Assay for Tyrosine Kinase X (TKX) Inhibitors Using a 1-(2-Aminoethoxy)-4-methanesulfonylbenzene Scaffold

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The methanesulfonamide moiety is a well-established pharmacophore in numerous approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2] This application note details the development and validation of a robust, high-throughput screening (HTS) assay designed to identify inhibitors of Tyrosine Kinase X (TKX), a hypothetical receptor tyrosine kinase implicated in oncogenesis. The assay is built around a library centered on the promising 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a highly sensitive and interference-resistant technology ideal for HTS campaigns.[3] This document provides a comprehensive guide for researchers, from initial assay optimization and validation to full-scale screening and data analysis, ensuring the reliable identification of potent and selective TKX inhibitors.

Introduction: The Rationale for Targeting TKX

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a frequent driver of cancer.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized cancer therapy.[5] The benzenesulfonamide and methanesulfonamide functional groups are prevalent in this class of drugs, contributing to their potency and selectivity.[1][6][7]

The 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold has been selected as a promising starting point for the discovery of novel TKX inhibitors. Its structure combines the proven methanesulfonylbenzene pharmacophore with a flexible aminoethoxy linker, providing opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

To efficiently interrogate a compound library based on this scaffold, a robust and scalable assay is required. High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds, making it an essential tool in modern drug discovery.[8][9] We have chosen a TR-FRET-based assay, which offers superior performance over standard fluorescence assays by minimizing background fluorescence and light scattering through time-delayed detection, resulting in an excellent signal-to-noise ratio.[3][10]

This guide provides a detailed methodology for the development, optimization, and execution of a 384-well TR-FRET assay for TKX, establishing a validated workflow for identifying novel hit compounds.

The TR-FRET Assay Principle for Kinase Activity

The assay quantifies the activity of TKX by detecting the phosphorylation of a specific biotinylated peptide substrate. The principle relies on the proximity-dependent transfer of energy from a long-lifetime Europium (Eu³⁺) chelate (the donor) to a fluorescent acceptor molecule (Allophycocyanin, APC).

Mechanism:

  • Kinase Reaction: In the presence of ATP, active TKX enzyme transfers a phosphate group to a biotinylated peptide substrate.

  • Detection: A "stop/detection" solution is added. This solution contains a Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-conjugated APC (acceptor).

  • FRET Signal Generation: If the substrate is phosphorylated, the anti-phosphotyrosine antibody binds to it. Simultaneously, the streptavidin-APC binds to the biotin tag on the same peptide. This brings the Eu³⁺ donor and the APC acceptor into close proximity (<10 nm).

  • Measurement: Upon excitation of the Eu³⁺ donor at 340 nm, it transfers its energy to the nearby APC acceptor, which then emits a long-lived fluorescent signal at 665 nm. This signal is measured after a time delay to eliminate background noise.

  • Inhibition: If a compound from the screening library inhibits TKX, the substrate remains unphosphorylated. The Eu³⁺-antibody does not bind, no FRET occurs, and the signal at 665 nm is diminished.

The ratio of the acceptor (665 nm) to donor (620 nm) emission is calculated to normalize for well-to-well variations, further increasing the robustness of the assay.[10]

G cluster_0 Scenario 1: Active Kinase (No Inhibition) cluster_1 Detection Complex cluster_2 Scenario 2: Inhibited Kinase cluster_3 Detection Mix TKX Active TKX pSubstrate Biotin-Peptide-Phosphate ATP ATP ADP ADP ATP->ADP PO₄³⁻ Transfer Substrate Biotin-Peptide pSubstrate_node Biotin-Peptide-P FRET High TR-FRET Signal (665 nm) pSubstrate_node->FRET Proximity (<10nm) Eu_Ab Eu-Ab Eu_Ab->pSubstrate_node Binds P-Tyr SA_APC SA-APC SA_APC->pSubstrate_node Binds Biotin Inhibitor Inhibitor (Scaffold-based) iTKX Inhibited TKX Inhibitor->iTKX No_Rxn No Reaction ATP_2 ATP Substrate_2 Biotin-Peptide No_FRET Low TR-FRET Signal (665 nm) No_Rxn->No_FRET No Proximity Substrate_2_node Biotin-Peptide Eu_Ab_2 Eu-Ab SA_APC_2 SA-APC HTS_Workflow start Start dispense_cpd 1. Dispense Compounds (50 nL via Acoustic Transfer) Test Compounds, Pos/Neg Controls start->dispense_cpd add_enzyme 2. Add 10 µL of 2X TKX Enzyme (EC₈₀ Concentration) dispense_cpd->add_enzyme preincubate 3. Pre-incubate (30 min, RT) Allows compound to bind enzyme add_enzyme->preincubate add_sub_atp 4. Add 10 µL of 2X Substrate/ATP Mix (ATP at Kₘ) preincubate->add_sub_atp Initiate Reaction incubate_rxn 5. Kinase Reaction Incubation (60 min, RT) add_sub_atp->incubate_rxn add_stop 6. Add 10 µL of Stop/Detection Mix (EDTA, Tb-Ab, SA-APC) incubate_rxn->add_stop Stop Reaction incubate_detect 7. Detection Incubation (60 min, RT, Dark) add_stop->incubate_detect read_plate 8. Read Plate (TR-FRET Reader) incubate_detect->read_plate analyze 9. Data Analysis Calculate % Inhibition Identify Hits read_plate->analyze end End analyze->end

Caption: Automated High-Throughput Screening Workflow.

Data Analysis and Hit Identification

  • Normalization: The raw data (665 nm / 620 nm ratio) for each well is normalized to the plate controls.

    • Percent Inhibition = 100 * [1 - (Signal_Compound - Mean_Min) / (Mean_Max - Mean_Min)]

  • Hit Criteria: A compound is typically classified as a "hit" if it meets a predefined inhibition threshold. A common starting point is:

    • Primary Hit: Percent Inhibition > 50%

    • Alternatively, a statistical cutoff such as > 3 standard deviations from the mean of the negative controls can be used.

  • Hit Confirmation: All primary hits must be re-tested ("cherry-picked") under the same assay conditions to confirm their activity and rule out false positives. Confirmed hits should then be evaluated in dose-response experiments to determine their IC₅₀ values.

Conclusion

This application note provides a validated, step-by-step protocol for the development of a robust, TR-FRET-based HTS assay for the discovery of inhibitors against Tyrosine Kinase X. By following the detailed optimization and validation procedures, researchers can establish a high-quality screening campaign with an excellent Z'-factor, ensuring the reliable identification of promising hit compounds from libraries based on the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene scaffold or other chemical series. This workflow serves as a reliable foundation for the critical first step in the drug discovery cascade.

References

  • TR-FRET Technology: Principle, Advantages, and Applications. (n.d.). Sino Biological. Retrieved February 27, 2026, from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved February 27, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport. Retrieved February 27, 2026, from [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2018). ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]

  • Burgey, C. S., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[3][8]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310.

  • Jadhav, M. P. (2010). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds.
  • Faria, J., et al. (2014). Drug discovery for human African trypanosomiasis: Identification of novel scaffolds by the newly developed HTS SYBR Green assay for Trypanosoma brucei. Journal of Biomolecular Screening. Retrieved February 27, 2026, from [Link]

  • Baig, M. H., et al. (2014). Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. Bioorganic & Medicinal Chemistry.
  • HTS assay development. (n.d.). Nuvisan. Retrieved February 27, 2026, from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287.
  • Li, D., et al. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry, 125, 105864.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Molecules. Retrieved February 27, 2026, from [Link]

  • Gerstmeier, J., et al. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 56(22), 9130-43.
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry. Retrieved February 27, 2026, from [Link]

  • Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. (2022). RSC Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • List of Multikinase inhibitors. (n.d.). Drugs.com. Retrieved February 27, 2026, from [Link]

  • New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. (2020). Bioorganic Chemistry, 96, 103577.
  • Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. (2024). European Journal of Medicinal Chemistry.
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry.
  • New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. (2023). Cancers. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). RSC Advances. Retrieved February 27, 2026, from [Link]

Sources

Application Notes and Protocols: Employing 1-(2-Aminoethoxy)-4-methanesulfonylbenzene as a Novel Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of the linker component of these heterobifunctional molecules is critical to their success, influencing ternary complex formation, physicochemical properties, and overall degradation efficacy. This document provides a comprehensive guide to the application of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene as a novel linker in PROTAC development. We will explore the unique structural attributes of this linker, propose its potential advantages, and provide detailed, field-proven protocols for its incorporation into a PROTAC targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.

Introduction: The Rationale for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene as a PROTAC Linker

The structure of a PROTAC is a delicate balance of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. While often perceived as a simple spacer, the linker's composition and architecture are paramount to the PROTAC's biological activity.[1] The novel linker, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, presents a unique combination of structural motifs that can be strategically leveraged in PROTAC design.

  • Aromatic Rigidity: The central benzene ring imparts a degree of rigidity to the linker. This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2][3] Aromatic linkers can also participate in π-π stacking interactions, which may further stabilize the ternary complex.[2]

  • Sulfone Moiety for Modulating Physicochemical Properties: The methanesulfonyl group is a key feature of this linker. Sulfones are known to be metabolically stable and can influence the solubility and cell permeability of a molecule. While the impact on PROTACs is an active area of research, the introduction of a polar sulfone group may enhance aqueous solubility, a common challenge in PROTAC development.

  • Aminoethoxy Flexibility and Attachment Point: The 2-aminoethoxy group provides a flexible chain and a terminal primary amine. This amine serves as a crucial handle for covalent attachment to a POI ligand or an E3 ligase ligand, typically through robust amide bond formation.[4] The ether linkage within this chain can also form hydrogen bonds, potentially contributing to stabilizing interactions within the ternary complex.[3]

This guide will use the well-studied BRD4 inhibitor, (+)-JQ1, as the POI-binding "warhead" and the widely used E3 ligase ligand, pomalidomide, to illustrate the practical application of this novel linker.[5][6]

Conceptual Workflow for PROTAC Synthesis

The overall strategy for synthesizing a BRD4-targeting PROTAC using 1-(2-Aminoethoxy)-4-methanesulfonylbenzene involves a convergent approach. First, the linker is separately conjugated to the E3 ligase ligand (pomalidomide). In parallel, the POI ligand ((+)-JQ1) is functionalized with a reactive carboxylic acid. Finally, the two resulting intermediates are coupled to form the final PROTAC.

PROTAC_Synthesis_Workflow cluster_0 E3 Ligase Ligand Arm Synthesis cluster_1 POI Ligand Arm Synthesis pomalidomide Pomalidomide pomalidomide_linker Pomalidomide-Linker Conjugate pomalidomide->pomalidomide_linker Conjugation linker 1-(2-Aminoethoxy)- 4-methanesulfonylbenzene linker->pomalidomide_linker final_protac Final BRD4 PROTAC pomalidomide_linker->final_protac Amide Coupling jq1 (+)-JQ1 functionalized_jq1 Functionalized JQ1 (with COOH) jq1->functionalized_jq1 Functionalization functionalized_jq1->final_protac

Caption: Convergent synthetic workflow for the assembly of a BRD4-targeting PROTAC.

Detailed Experimental Protocols

Synthesis of Pomalidomide-Linker Conjugate

This protocol describes the coupling of pomalidomide to the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene linker. The primary amine of the linker will displace the fluorine atom on 4-fluoropomalidomide via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Fluoropomalidomide

  • 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoropomalidomide (1.0 eq) in DMSO, add 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (1.2 eq) and DIPEA (3.0 eq).[5]

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker conjugate.

Synthesis of Functionalized (+)-JQ1 with a Carboxylic Acid Handle

For the final coupling step, (+)-JQ1 needs to be functionalized with a carboxylic acid. A common strategy is to utilize a derivative of JQ1 that already contains a suitable functional group for modification. For this protocol, we will assume the use of a commercially available or previously synthesized (+)-JQ1 analog bearing a terminal ester, which can be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • (+)-JQ1-tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (+)-JQ1-tert-butyl ester (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid-functionalized JQ1. This is often used in the next step without further purification.

Final PROTAC Synthesis: Amide Coupling

This protocol details the final amide bond formation between the pomalidomide-linker conjugate and the carboxylic acid-functionalized (+)-JQ1.

Materials:

  • Pomalidomide-linker conjugate (from step 3.1)

  • Carboxylic acid-functionalized (+)-JQ1 (from step 3.2)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N-Diisopropylethylamine (DIPEA)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Add the pomalidomide-linker conjugate (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.[10]

Caption: General reaction scheme for the final amide coupling step. (Note: Images are placeholders and would be replaced with actual chemical structures in a real application note).

Characterization and Data Presentation

The identity and purity of the final PROTAC must be rigorously confirmed through various analytical techniques.

Analytical Technique Purpose Expected Outcome
LC-MS To confirm the molecular weight and assess purity.A major peak corresponding to the calculated mass of the PROTAC.
¹H and ¹³C NMR To confirm the chemical structure.Spectra should show all expected signals with correct integrations and chemical shifts.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass.The measured mass should be within 5 ppm of the calculated exact mass.
Analytical HPLC To determine the purity of the final compound.Purity should typically be >95% for biological assays.

Concluding Remarks

This document has outlined the rationale and provided detailed protocols for the use of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene as a novel linker in the synthesis of a BRD4-targeting PROTAC. The unique combination of a rigid aromatic core, a polarity-modulating sulfone group, and a flexible aminoethoxy chain for attachment makes this an intriguing building block for PROTAC development. The provided step-by-step procedures for synthesis and characterization offer a solid foundation for researchers to explore the potential of this and structurally related linkers in the exciting field of targeted protein degradation.

References

  • Fallan, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(10), 3536-3542.

  • Precise PEG. (n.d.). Linkers in PROTACs.

  • Pacifichem 2021. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.

  • Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications.

  • Benchchem. (2025). Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols.

  • Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science.

  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1153.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.

  • PubMed. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy.

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(15), 10345-10352.

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

  • Semantic Scholar. (n.d.). PROTACs for BRDs proteins in cancer therapy: a review.

  • Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.

  • ChemPep. (n.d.). Overview of PROTAC Linkers.

  • Merck. (n.d.). Novabiochem® Coupling reagents.

  • National Institutes of Health. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 65(15), 10345-10359.

  • Office of Scientific and Technical Information. (2023). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry, 251, 115246.

  • ACS Publications. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(15), 10463-10477.

  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • ResearchGate. (n.d.). Structures of representative BET-degrading PROTACs based on (+)-JQ1 as a warhead.

  • National Institutes of Health. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(2), 672-687.

  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided...

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

  • National Institutes of Health. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters, 12(12), 1913-1920.

  • Semantic Scholar. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and.

  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

  • ResearchGate. (n.d.). Figure 4: PROTAC permeability, stability and cellular activity. (A)...

  • Royal Society of Chemistry. (n.d.). Covalent PROTAC design method based on a sulfonyl pyridone probe.

  • National Institutes of Health. (2017). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. Chemical Science, 8(1), 258-266.

  • National Institutes of Health. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. ACS Chemical Biology, 13(9), 2548-2557.

  • Arvinas. (n.d.). PROTAC targeted protein degraders: the past is prologue.

  • Frontiers. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 666296.

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

protocol for N-alkylation of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Executive Summary & Strategic Analysis

Subject Molecule: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (CAS: 56153-60-7). Also Known As: 2-[4-(methylsulfonyl)phenoxy]ethanamine; Dofetilide Intermediate A.

The N-alkylation of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene is a pivotal step in the synthesis of sulfonamide-class antiarrhythmic agents (e.g., Dofetilide). The core challenge lies in the high nucleophilicity of the primary aliphatic amine, which frequently leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts) when using standard alkyl halides.

This guide presents two validated protocols designed to suppress polyalkylation and maximize yield:

  • Protocol A (Reductive Amination): The "Gold Standard" for introducing diverse alkyl groups with high mono-selectivity.

  • Protocol B (Controlled Nucleophilic Substitution): A modified direct alkylation route for cases where alkyl halides must be used (e.g., introducing fragments lacking stable aldehyde precursors).

Chemical Context & Reactivity Profile

FeatureCharacteristicImplication for Protocol
Nucleophile Primary Amine (

)
High

(~9-10). Prone to bis-alkylation.
Electronic Effect Sulfone (

)
Strong electron-withdrawing group (EWG). While the ether linkage insulates the amine, the molecule is highly polar (

).
Solubility High Melting Point Solid (185-189°C)Poor solubility in non-polar solvents (Hexane, Toluene). Requires polar aprotic solvents (DMF, DMSO, MeCN) or chlorinated solvents (DCM/DCE).

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on your available reagents and target purity requirements.

G Start Target: N-Alkylation of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 RouteA Route A: Reductive Amination (High Selectivity) Q1->RouteA Yes (Preferred) RouteB Route B: Direct Alkylation (Requires Optimization) Q1->RouteB No (Only Halide available) ConditionA Reagents: NaBH(OAc)3, DCE/DCM Temp: 0°C to RT RouteA->ConditionA ConditionB Reagents: Alkyl Halide (0.9 eq), K2CO3 Solvent: MeCN or DMF RouteB->ConditionB ResultA Outcome: >90% Mono-alkyl Minimal purification needed ConditionA->ResultA ResultB Outcome: Mix of Mono/Bis Requires Chromatography/Recryst. ConditionB->ResultB

Figure 1: Strategic decision tree for selecting the alkylation method.

Protocol A: Reductive Amination (Recommended)

Mechanism: Formation of an imine intermediate followed by in situ selective reduction. Why this works: The imine is formed reversibly. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild and reduces the protonated imine faster than the aldehyde or the resulting amine, preventing over-alkylation.

Materials
  • Substrate: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (1.0 eq)

  • Reagent: Aldehyde (

    
    ) (1.1 - 1.2 eq)
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 eq) – Crucial for imine formation kinetics.

Step-by-Step Procedure
  • Solubilization: In a dry round-bottom flask under

    
    , suspend the amine substrate (1.0 eq) in DCE (
    
    
    
    concentration).
  • Imine Formation: Add the aldehyde (1.1 eq). If solubility is poor, add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may clarify as the imine forms.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise over 10 minutes.
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by HPLC/TLC.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Often yields pure product. If necessary, recrystallize from EtOAc/Hexane or flash chromatography (DCM/MeOH).

Protocol B: Direct Alkylation (Nucleophilic Substitution)

Mechanism:


 attack of the amine on an alkyl halide.
Critical Control Point:  To prevent bis-alkylation, you must keep the amine in excess  or strictly limit the alkyl halide stoichiometry.
Materials
  • Substrate: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (1.0 eq)

  • Reagent: Alkyl Halide (

    
    , preferably Bromide or Iodide) (0.9 eq) – Note: Using slight deficit of electrophile maximizes mono-selectivity.
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) (Preferred for cleaner workup) or DMF (if solubility is an issue).

Step-by-Step Procedure
  • Preparation: Dissolve the amine substrate (1.0 eq) in MeCN (

    
    ). Add 
    
    
    
    (2.0 eq).
  • Addition: Heat the mixture to

    
     (depending on halide reactivity).
    
  • Controlled Dosing: Dissolve the Alkyl Halide (0.9 eq) in a small volume of MeCN. Add this solution dropwise over 1–2 hours using a syringe pump or addition funnel.

    • Scientific Rationale: Slow addition keeps the concentration of the alkylating agent low relative to the unreacted primary amine, statistically favoring mono-alkylation.

  • Monitoring: Check HPLC every hour. Stop reaction immediately when the alkyl halide is consumed. Do not chase full conversion of the starting amine; it is easier to separate starting material than bis-alkylated byproduct.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude will contain Starting Material (SM) and Product. Recrystallization is often effective due to the polarity difference caused by the sulfone group.

Analytical Validation Parameters

Use these parameters to validate reaction progress.

ParameterRecommended Condition
HPLC Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

)
Mobile Phase A Water +

Formic Acid (or Ammonium Formate)
Mobile Phase B Acetonitrile (MeCN)
Gradient

over 10 min.
Detection UV at

(Aromatic) and

(Amide/Amine bonds).
Mass Spec ESI Positive Mode (

). Expect parent mass + alkyl group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Solubility Sulfone polarity causes aggregation.Switch solvent to DMF or DMSO (requires aqueous workup). Or, use Protocol A with Acetic Acid cosolvent.
Bis-alkylation (Route B) Localized high concentration of alkyl halide.Increase dilution (

). Slow down addition rate. Reduce temperature.
No Reaction (Route A) Imine failed to form.Add molecular sieves (

) to scavenge water. Increase Acetic Acid loading.
Emulsion during Workup Surfactant-like behavior of the amine.Use a brine wash. Add a small amount of MeOH to the organic layer before separation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Pfizer Inc. (1998). "Process for the preparation of antiarrhythmic agents (Dofetilide)." U.S. Patent 5,859,047.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Vertex AI Search. (2026). "Solubility and Reactivity Data for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. The core of this synthesis typically involves the reduction of the nitro-precursor, 1-(2-nitroethoxy)-4-methanesulfonylbenzene. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the experiment, offering explanations for the underlying causes and providing actionable solutions to get your synthesis back on track.

Q1: My reaction shows low or incomplete conversion of the nitro group. What's going wrong?

This is the most common bottleneck in this synthesis. Incomplete reduction of the aromatic nitro group can stem from several factors related to your catalyst, hydrogen source, or general reaction conditions.

Potential Cause 1: Catalyst Inactivity or Insufficiency The performance of the catalyst, most commonly Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) for this type of hydrogenation, is paramount.[1][2]

  • Solutions & Optimizations:

    • Verify Catalyst Activity: Raney Nickel is often stored as a slurry in water or ethanol to maintain its activity; it should appear as a fine, gray-black powder.[2] Improper storage or exposure to air can lead to oxidation and deactivation. Always use a fresh, properly activated catalyst if you suspect deactivation.

    • Increase Catalyst Loading: For stubborn reductions, increasing the weight percentage of the catalyst relative to the substrate can drive the reaction to completion. Start with a standard loading (e.g., 10-20% w/w for Raney Ni) and incrementally increase it in subsequent trials.

    • Address Catalyst Poisoning: Sulfur-containing compounds or other impurities in your starting material or solvent can poison noble metal catalysts.[3] Ensure the purity of your 1-(2-nitroethoxy)-4-methanesulfonylbenzene precursor. If poisoning is suspected, pre-treating the starting material with activated carbon may help.

Potential Cause 2: Suboptimal Hydrogenation Conditions The efficiency of hydrogen delivery to the catalyst's surface is critical for the reduction to proceed.

  • Solutions & Optimizations:

    • Hydrogen Pressure: For catalytic hydrogenations using H₂ gas, ensure your system is properly sealed and pressurized. A typical pressure range is 50-100 psi, but this may need optimization. Insufficient pressure will slow down or stall the reaction.

    • Agitation: Vigorous stirring is essential to ensure the solid catalyst, gaseous hydrogen, and dissolved substrate are in constant contact. A vortex at the surface of the liquid is a good indicator of adequate mixing.

    • Transfer Hydrogenation: If handling high-pressure hydrogen gas is not feasible, consider transfer hydrogenation.[4] Reagents like ammonium formate or hydrazine hydrate in the presence of Pd/C can be highly effective hydrogen donors.[5]

Potential Cause 3: Inappropriate Solvent or Temperature The reaction environment dictates solubility and reaction kinetics.

  • Solutions & Optimizations:

    • Solvent Choice: The substrate must be fully dissolved for the reaction to proceed efficiently. Alcohols like methanol or ethanol are common choices for nitro reductions.[5] If solubility is an issue, consider a co-solvent system or an alternative like THF.

    • Temperature Control: Most catalytic hydrogenations of nitro groups are exothermic. While some initial heating might be needed to start the reaction, it's crucial to control the temperature to prevent runaway reactions or the formation of side products. Room temperature to 40°C is a typical starting point.

Q2: I'm seeing significant byproduct formation, which is complicating my purification. How can I improve selectivity?

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] If these intermediates condense, they can form undesired azo or azoxy compounds.

Potential Cause: Unsuitable Reducing Agent or Conditions The choice of reducing agent has the largest impact on selectivity.

  • Solutions & Optimizations:

    • Avoid Harsh Reagents: Powerful hydride reagents like Lithium aluminum hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds to amines, as they often lead to the formation of azo products.[1][6]

    • Consider Milder, Chemoselective Alternatives: If your molecule contains other reducible functional groups (e.g., halogens, esters), catalytic hydrogenation might not be selective enough. In such cases, metal-acid systems like Iron in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) offer excellent chemoselectivity for the nitro group while leaving other functionalities intact.[1][5][7] These methods are also less prone to forming azo-type impurities.

Q3: My product is difficult to isolate and purify, resulting in significant yield loss during workup. What are the best practices?

The product, 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, contains a basic amino group, which dictates its behavior during extraction and purification.

Potential Cause: Improper Workup or Purification Strategy

  • Solutions & Optimizations:

    • Workup Procedure:

      • Catalyst Removal: After the reaction is complete, the solid catalyst (Raney Ni or Pd/C) must be carefully filtered off. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care, often filtered while wet with the reaction solvent.[2] Filtering through a pad of Celite can aid in removing fine particles.

      • Aqueous Extraction: The basic nature of the amine product allows for a straightforward acid-base extraction. After removing the solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the free amine product back into an organic solvent.

    • Purification Method:

      • Crystallization: This is the preferred method for purification on a larger scale. Screen various solvent systems (e.g., isopropanol/water, ethanol, ethyl acetate/heptane) to find conditions that yield high-purity crystals.[8]

      • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography can be effective. Due to the basicity of the amine, it may streak on silica gel. This can be mitigated by pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of a basic modifier (e.g., 0.5-1% triethylamine in an ethyl acetate/hexane eluent).

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different reduction methods for this synthesis?

Choosing the right reduction method is a balance of efficiency, selectivity, cost, and available equipment. The two primary approaches are catalytic hydrogenation and chemical reduction.

Method Common Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂/Raney Ni, H₂/Pd/C, Ammonium Formate/Pd/C[5]High yield, clean reaction (byproduct is water), catalyst can be recycled.Requires specialized pressure equipment for H₂ gas; Pd/C can reduce other functional groups (e.g., dehalogenation)[1]; catalyst can be pyrophoric.[2]
Chemical Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂, Zn/AcOH[1][5]Highly chemoselective for the nitro group[7]; does not require pressure equipment; reagents are inexpensive.Often requires stoichiometric amounts of metal, leading to large amounts of metal waste; workup can be more complex to remove metal salts.[4]
Q2: How can I visually assess the activity of my Raney Nickel catalyst?

An active Raney Nickel catalyst, stored as a slurry, should be a fine, dark-gray or black powder that settles slowly. When a small amount is added to water, you should observe the evolution of fine hydrogen bubbles, indicating its activity.[9] A catalyst that appears granular, lighter gray, or does not produce hydrogen bubbles upon contact with water has likely been deactivated by oxidation.

Q3: How do I effectively monitor the reaction's progress?

Regularly monitoring the reaction is key to determining its endpoint and preventing the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a spot of your starting material on a silica plate. The product amine will be more polar than the starting nitro compound, resulting in a lower Rf value. The disappearance of the starting material spot indicates the reaction is complete.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing definitive confirmation of the conversion.

Visualizing the Process

General Synthetic Workflow

The diagram below outlines the primary transformation and the key stages of the synthesis process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 1-(2-nitroethoxy)-4- methanesulfonylbenzene (Starting Material) B Reduction Step (e.g., H₂ / Raney Ni) A->B Add Catalyst & H₂ Source C Crude Product Mixture B->C Reaction Completion (Monitor by TLC/LC-MS) D Filter to Remove Catalyst C->D E Solvent Evaporation D->E F Acid-Base Extraction E->F G Final Product (Crystallization or Chromatography) F->G H 1-(2-Aminoethoxy)-4- methanesulfonylbenzene (Pure Product) G->H G Start Problem: Low Yield Check_Conversion Is the reaction going to completion? Start->Check_Conversion Check_Purity Is the crude product impure? Start->Check_Purity Check_Workup Is yield lost during purification? Start->Check_Workup Check_Conversion->Check_Purity Yes Catalyst Check Catalyst: - Activity - Loading - Poisoning Check_Conversion->Catalyst No Side_Reactions Identify Byproducts (e.g., azo compounds) Check_Purity->Side_Reactions Optimize_Extraction Optimize Extraction: - Check pH during washes - Use appropriate solvents Check_Workup->Optimize_Extraction Optimize_Purification Optimize Purification: - Screen crystallization solvents - Modify chromatography conditions Check_Workup->Optimize_Purification Conditions Check Conditions: - H₂ Pressure - Agitation - Temperature - Solvent Catalyst->Conditions Solution1 Result: Improved Conversion Catalyst->Solution1 Conditions->Solution1 Change_Reagent Optimize: - Switch to milder reducing agent (e.g., Fe/AcOH, SnCl₂) - Lower temperature Side_Reactions->Change_Reagent Solution2 Result: Higher Purity Change_Reagent->Solution2 Solution3 Result: Better Recovery Optimize_Extraction->Solution3 Optimize_Purification->Solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Reference Protocol: Catalytic Hydrogenation using Raney® Nickel

This protocol provides a generalized, step-by-step methodology for the reduction of 1-(2-nitroethoxy)-4-methanesulfonylbenzene.

Materials:

  • 1-(2-nitroethoxy)-4-methanesulfonylbenzene (1.0 eq)

  • Raney® Nickel (approx. 15% w/w, as a 50% slurry in water)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Celite® (for filtration)

  • Parr-type hydrogenation apparatus or equivalent pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas like nitrogen or argon.

  • Charging the Vessel: To the vessel, add the 1-(2-nitroethoxy)-4-methanesulfonylbenzene substrate followed by the solvent (Methanol, approx. 10-15 mL per gram of substrate). Stir until fully dissolved.

  • Catalyst Addition: Under the inert atmosphere, carefully add the Raney Nickel slurry. Caution: Do not allow the catalyst to dry out. Rinse the container used for the catalyst with a small amount of solvent to ensure complete transfer.

  • Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas to remove all nitrogen/argon. Pressurize the vessel to the target pressure (e.g., 50 psi) with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature. An uptake of hydrogen from the ballast tank indicates the reaction is proceeding. Continue stirring at room temperature or with gentle warming (30-40°C) until hydrogen uptake ceases (typically 4-12 hours).

  • Reaction Completion: Depressurize the vessel carefully and purge with nitrogen. Take a small aliquot of the reaction mixture, filter it, and analyze by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Work-up:

    • Set up a filtration apparatus with a pad of Celite in a Büchner funnel. Wet the Celite pad with the reaction solvent.

    • Carefully pour the reaction mixture through the Celite pad to filter out the Raney Nickel catalyst. Wash the reaction vessel and the filter cake with additional solvent to recover all the product.

    • Important: Keep the filtered catalyst wet at all times. Quench the catalyst by slowly adding it to a large volume of water.

  • Isolation:

    • Combine the filtrate and washes and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude product can be purified by crystallization from a suitable solvent (e.g., isopropanol) or by column chromatography as described in the troubleshooting section.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? Retrieved from [Link]

  • Thiery, E., et al. (2008). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2.7, 337-349.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Srinivasan, M., et al. (1946). Raney Nickel Reductions-Part I. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 350-356.
  • Google Patents. (1976). Reduction of aromatic nitro compounds with Raney nickel catalyst. (U.S. Patent No. 3,963,784).
  • The Organic Chemistry Tutor. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1145.
  • Frontiers in Chemistry. (2025). Grand challenges in chemical biology from the perspective of organic chemical synthesis. Front. Chem.
  • GlycoSyn. (2022, June 2). 'Impossible' synthesis and drug manufacture to treat rare disease. Retrieved from [Link]

  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (CN106336366A).
  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Org. Process Res. Dev., 23(9), 1895-1910.
  • ResearchGate. (2025, December 11). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from [Link]

  • Google Patents. (2015). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (JP5738774B2).
  • PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(16), 2665-2676.
  • Google Patents. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (WO2018027021A1).
  • PMC. (2008). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. J. Med. Chem., 51(19), 6063–6072.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 163.
  • ResearchGate. (2021, August 20). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 103445-32-9 Synonyms: 4-(2-Aminoethoxy)phenyl methyl sulfone; 2-[4-(Methylsulfonyl)phenoxy]ethanamine

Executive Summary: The Synthetic Landscape

Synthesizing 1-(2-Aminoethoxy)-4-methanesulfonylbenzene appears deceptively simple—a standard etherification of a phenol. However, the presence of the strongly electron-withdrawing methanesulfonyl group (


) and the nucleophilic primary amine creates a "push-pull" system prone to specific side reactions.

As a Senior Application Scientist, I categorize the synthetic risks into three tiers:

  • Chemoselectivity Failures: Competition between

    
    -alkylation and 
    
    
    
    -alkylation.
  • Oligomerization: The "Dimer" trap where the product reacts with the starting material.

  • Elimination: Loss of the alkylating agent to vinyl species.

This guide prioritizes the Protected Williamson Ether Synthesis as the "Golden Route" while providing troubleshooting for the direct alkylation and S_NAr approaches.

Critical Troubleshooting Guide (Q&A)

Module A: The "Dimer" & Impurity Profile

Q: I am seeing a major impurity at [2M-NH3] or M+ ~414. What is it? A: You have likely formed the Secondary Amine Dimer (Bis(2-(4-(methylsulfonyl)phenoxy)ethyl)amine).

  • Cause: If you use unprotected 2-chloroethylamine or 2-bromoethylamine, the primary amine product is more nucleophilic than the starting alkyl halide. As soon as the product forms, it attacks another molecule of the alkyl halide.

  • Solution: Switch to a Masked Amine source. Use

    
    -(2-bromoethyl)phthalimide or 
    
    
    
    -Boc-2-bromoethylamine. The bulky, non-nucleophilic protecting group renders the nitrogen inert during the etherification step.

Q: I observe a transient impurity that disappears upon workup, but my yield is low. NMR shows vinyl protons. A: This is Elimination (E2) of the alkyl halide.

  • Mechanism: The base (e.g.,

    
     or 
    
    
    
    ) acts as a Brønsted base rather than a nucleophile, deprotonating the
    
    
    -carbon of the 2-haloethylamine to form volatile vinyl species (e.g.,
    
    
    -vinylphthalimide or vinylamine).
  • Fix:

    • Lower the reaction temperature (keep

      
      ).
      
    • Switch to a less basic, more nucleophilic solvent system (e.g., Acetone/DMF instead of pure DMF).

    • Use the corresponding Cyclic Sulfamidate or Oxazolidinone as the electrophile, which resists elimination better than halides.

Module B: Regioselectivity (S_NAr Route)

Q: I tried reacting 4-fluorophenyl methyl sulfone with ethanolamine directly to be "green," but I got the wrong product. A: You likely isolated


-(2-hydroxyethyl)-4-(methylsulfonyl)aniline .
  • The Science: In Nucleophilic Aromatic Substitution (S_NAr), the amine nitrogen is a "softer" and kinetically faster nucleophile than the hydroxyl oxygen. Without specific deprotonation of the alcohol (using

    
    ), the nitrogen attacks the ipso-carbon.
    
  • Fix: If you must use S_NAr, you need to "flip" the selectivity:

    • Pre-form the alkoxide using

      
       in THF at 
      
      
      
      .
    • Use an

      
      -protected ethanolamine to physically block the nitrogen attack.
      

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition and impurity generation in the Williamson Ether synthesis route.

ReactionPathways cluster_legend Legend Start 4-(Methylsulfonyl)phenol + Electrophile (X-CH2-CH2-R) Product Target Ether (Protected or Free) Start->Product O-Alkylation (Major) Vinyl Vinyl Species (Elimination Byproduct) Start->Vinyl E2 Elimination (High Temp/Strong Base) C_Alk C-Alkylated Phenol (Ambident Nucleophile) Start->C_Alk Solvent Effect (Phenol C-attack) Dimer Secondary Amine Dimer (Over-Alkylation) Product->Dimer Reacts with excess Electrophile (If R=NH2) key1 Desired Path key2 Critical Impurity

Caption: Figure 1. Kinetic bifurcation in the alkylation of 4-(methylsulfonyl)phenol. Note the "Dimer" pathway is exclusive to unprotected amine protocols.

Recommended Experimental Protocol

Method: Williamson Ether Synthesis using Phthalimide Protection. Rationale: This route eliminates


-alkylation and dimerization risks, ensuring high purity (>98%).
Step 1: Coupling
  • Reagents:

    • 4-(Methylsulfonyl)phenol (

      
       equiv)
      
    • 
      -(2-Bromoethyl)phthalimide (
      
      
      
      equiv)
    • 
       (
      
      
      
      equiv, anhydrous/micronized)
    • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Procedure:

    • Charge phenol and

      
       in DMF. Stir at RT for 30 min to generate the phenoxide.
      
    • Add

      
      -(2-Bromoethyl)phthalimide.
      
    • Heat to

      
        for 4–6 hours. Note: Do not exceed 
      
      
      
      to prevent elimination.
    • Workup: Pour into ice water. The phthalimide-protected intermediate usually precipitates as a white solid. Filter and wash with water.

Step 2: Deprotection
  • Reagents:

    • Phthalimide intermediate[1]

    • Hydrazine hydrate (

      
       equiv) or Methylamine (
      
      
      
      aq).
    • Solvent: Ethanol.[2][3]

  • Procedure:

    • Suspend intermediate in Ethanol.[3] Add Hydrazine.[1][3]

    • Reflux for 2 hours.[1][3][4] A white precipitate (Phthalhydrazide) will form.

    • Workup: Cool to RT. Acidify with

      
       to 
      
      
      
      (dissolves product, precipitates phthalhydrazide further). Filter off solid.[2][4]
    • Basify filtrate with

      
       to 
      
      
      
      . Extract with DCM.[2]
    • Dry and concentrate to yield 1-(2-Aminoethoxy)-4-methanesulfonylbenzene .

Impurity Profile Table

Impurity NameStructure / DescriptionOriginPrevention Strategy
The "Dimer" (MeSO2-Ph-O-CH2-CH2)2-NHReaction of product amine with alkyl halide.MUST use N-protection (Boc/Phthalimide).
Vinyl Species N-Vinylphthalimide or VinylamineE2 Elimination of alkyl halide by base.Lower Temp (<80°C); Avoid bulky strong bases.
N-Aryl Isomer MeSO2-Ph-NH-CH2-CH2-OHS_NAr attack by Nitrogen (if using F-Ph-SO2Me).Use Phenol route instead of Fluoro route.
Sulfone Anion CH2(-)-SO2-Ph...Deprotonation of methyl sulfone.Avoid n-BuLi or LDA; K2CO3 is safe.

References

  • General Williamson Ether Synthesis & Side Reactions

    • Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. PrepChem.com. (Demonstrates phenoxy-ethylamine synthesis logic).

  • Phthalimide Protection Strategy

    • Preparation of 2-(2-alkoxy phenoxy) ethylamine.[1] WO2009128088A2. (Details the phthalimide route to avoid di/tri-substituted amines).

  • Sulfone Stability & Reactivity

    • A reagent to access methyl sulfones.[3][5] Nature Communications / PMC. (Discusses methyl sulfone stability and reactivity).

  • S_NAr Chemoselectivity

    • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com. (Conditions for reacting phenols with sulfone-activated rings).

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our focus is on providing not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-Aminoethoxy)-4-methanesulfonylbenzene poorly soluble in neutral aqueous buffers?

This compound's structure presents a classic solubility challenge. It contains a hydrophobic (water-repelling) core composed of the methanesulfonylbenzene group. While the aminoethoxy tail provides a site for hydrogen bonding, the overall character of the molecule at neutral pH is dominated by the larger, nonpolar aromatic portion. This leads to unfavorable interactions with the highly polar water molecules in a buffer, causing the compound to resist dissolution.

Q2: What are the key physicochemical properties of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene I should consider?

Understanding the compound's properties is the first step in designing a successful solubilization strategy. While extensive experimental data is not widely published, we can rely on its structure and predicted properties.

PropertyValue / InformationSignificance for Solubility
Molecular Formula C₉H₁₃NO₃S[1]Provides basic chemical information.
Molecular Weight ~215.27 g/mol [2]Relevant for calculating molar concentrations.
Key Functional Groups Primary Amine (-NH₂), Ether (-O-), Sulfone (-SO₂-)The primary amine is basic and is the key to pH-dependent solubility enhancement.
Predicted XlogP ~ -0.2 to -0.6[1][2]This predicted value is relatively low, suggesting some polarity. However, the sulfone and aromatic ring contribute to poor aqueous solubility, which often requires more than just direct dissolution.
Predicted pKa ~8.5 - 9.5 (for the primary amine)The amino group will be positively charged (protonated) at pH values significantly below its pKa, forming a much more water-soluble salt.
Q3: How can I leverage the primary amine group to improve solubility?

The primary amine is the most important functional group for overcoming solubility issues. Amines are basic and can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺).[3] This salt is an ion and is vastly more soluble in polar solvents like water than its neutral, uncharged counterpart. By lowering the pH of your aqueous buffer to at least 1-2 units below the amine's pKa, you can ensure the compound is predominantly in its protonated, more soluble form.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common solubility issues. We will start with the most fundamental problem and progress to more advanced optimization strategies.

Problem: The compound will not dissolve when added directly to my aqueous buffer.

This is the expected behavior for this compound. Direct dissolution in aqueous media is rarely successful for molecules with significant hydrophobic character.

Solution: The Two-Step Stock Solution Method

The universally accepted best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[4][5][6]

Workflow for Preparing a Solubilized Working Solution

G A 1. Weigh Compound B 2. Dissolve in 100% Organic Solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution. A->B C 3. Add Stock Solution to Buffer (Slowly, while vortexing) to create the final working solution. B->C D 4. Visually Inspect for Clarity (Ensure no precipitation). C->D

Caption: Standard workflow for preparing a working solution.

Recommended Organic Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Always start by preparing a high-concentration stock (e.g., 10-50 mM) in one of these solvents. This minimizes the amount of organic solvent carried over into your final aqueous solution.

Problem: My compound precipitates when I dilute the organic stock into my aqueous buffer.

This is the most frequent challenge and indicates that the final concentration of the compound in the working solution exceeds its solubility limit under those specific conditions.[4][5]

Troubleshooting Workflow: A Step-by-Step Decision Guide

This workflow will guide you through the most effective strategies to prevent precipitation.

G Start Precipitation Observed Upon Dilution pH_Check Is the buffer pH 1-2 units below the compound's pKa (~9.0)? Start->pH_Check Adjust_pH Strategy 1: Adjust Buffer pH Prepare buffer at pH 4.5 - 6.5 (See Protocol 2) pH_Check->Adjust_pH No Concentration_Check Is the final concentration as low as the experiment allows? pH_Check->Concentration_Check Yes Adjust_pH->Concentration_Check Lower_Conc Strategy 2: Lower Final Concentration Attempt a more dilute solution. Concentration_Check->Lower_Conc No Cosolvent_Check Is the final co-solvent percentage optimized and tolerated by the assay? Concentration_Check->Cosolvent_Check Yes Lower_Conc->Cosolvent_Check Increase_Cosolvent Strategy 3: Increase Co-solvent Titrate final DMSO/EtOH up to 1-5% (See Protocol 3) Cosolvent_Check->Increase_Cosolvent No Advanced_Check Is solubility still an issue? Cosolvent_Check->Advanced_Check Yes Increase_Cosolvent->Advanced_Check Use_Excipients Strategy 4: Use Solubilizing Excipients Consider Cyclodextrins or Surfactants (Advanced) Advanced_Check->Use_Excipients Yes Success Clear Solution Achieved Advanced_Check->Success No Use_Excipients->Success

Caption: Decision tree for troubleshooting precipitation.

Detailed Strategies

1. pH Adjustment (Primary Recommendation) The most effective method for this compound is to utilize an acidic buffer. By protonating the primary amine, you drastically increase its aqueous solubility.

  • Recommended Buffer pH: Start with a buffer in the pH range of 4.5 to 6.5.

  • Causality: At this pH, the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted strongly to the right, ensuring the compound exists as its more soluble cationic form.

  • Buffer Choice: Use buffers whose pKa is near your target pH, such as MES (pKa ~6.1) or acetate (pKa ~4.76). Avoid phosphate buffers if working below pH ~6.0, as their buffering capacity is poor in that range.

2. Co-solvents If pH adjustment alone is insufficient or if your experimental system is sensitive to pH, increasing the amount of the organic co-solvent from your stock solution can help.[7] Co-solvents work by reducing the polarity of the water, making the environment more favorable for the hydrophobic parts of the compound.

Co-SolventTypical Final % (v/v)Considerations
DMSO 0.1% - 2%Potent solvent, but can be toxic to cells at >0.5% and may interfere with some enzymatic assays.
Ethanol 0.5% - 5%Generally less toxic than DMSO but also a less powerful solubilizer.

Important: Always run a vehicle control in your experiment with the same final concentration of co-solvent to account for any effects of the solvent itself.

3. Advanced Solubilizing Excipients For particularly challenging situations or when the concentration of organic co-solvent must be minimized, consider these advanced formulation tools.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is soluble in water.[10][13][14]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14]

    • Typical Concentration: 1-10% (w/v) in the final buffer.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles can trap the insoluble compound in their hydrophobic cores, effectively solubilizing it in the bulk aqueous phase.[15][16]

    • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred as they are less likely to denature proteins than ionic surfactants like Sodium Dodecyl Sulfate (SDS).

    • Typical Concentration: 0.01% - 0.1% (w/v). Ensure you are above the CMC for the chosen surfactant.

Detailed Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Weighing: Accurately weigh approximately 4.3 mg of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene powder.

  • Solvent Addition: Add this to a clean vial and add 1.0 mL of high-purity DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[5] The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Optimization for a 100 µM Working Solution
  • Buffer Preparation: Prepare a series of 100 mL buffers (e.g., 50 mM MES) at pH 5.0, 5.5, 6.0, 6.5, and a control buffer (e.g., 50 mM HEPES) at pH 7.4.[17]

  • Dispensing: Aliquot 10 mL of each buffer into separate tubes.

  • Dilution: While vortexing a buffer tube, slowly add 5 µL of the 20 mM stock solution (from Protocol 1). This creates a 1:200 dilution for a final concentration of 100 µM with 0.5% DMSO. Crucially, add the stock solution to the buffer, not the other way around, to prevent precipitation. [5]

  • Observation: Let the solutions sit for 15 minutes at room temperature. Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.

  • Selection: Choose the lowest pH that results in a completely clear solution for your experiments.

Protocol 3: Co-solvent Tolerance Test for a 100 µM Solution
  • Buffer Selection: Use the optimal buffer determined in Protocol 2 (e.g., MES at pH 6.0).

  • Dilution Series: Prepare a series of dilutions of your 20 mM stock solution into the buffer to achieve final DMSO concentrations of 0.5%, 1.0%, 2.0%, and 5.0%.

    • For 0.5% DMSO: 5 µL stock in 995 µL buffer.

    • For 1.0% DMSO: 10 µL stock in 990 µL buffer.

    • For 2.0% DMSO: 20 µL stock in 980 µL buffer.

    • For 5.0% DMSO: 50 µL stock in 950 µL buffer.

  • Observation & Selection: Observe for precipitation. Determine the lowest co-solvent percentage that maintains solubility at your target concentration. This is especially important if your assay is sensitive to organic solvents.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. Retrieved February 27, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). International Journal of Chemical Science. Retrieved February 27, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved February 27, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved February 27, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. (2022, November 1). British Journal of Pharmacy. Retrieved February 27, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • 1-(2-aminoethoxy)-4-methanesulfonylbenzene (C9H13NO3S). (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Scientific Reports. Retrieved February 27, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved February 27, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 27, 2026, from [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (2022, November 29). MDPI. Retrieved February 27, 2026, from [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (2024, November 29). Scholars Research Library. Retrieved February 27, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). The University of Auckland. Retrieved February 27, 2026, from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved February 27, 2026, from [Link]

  • 2-Amino-2-(4-methanesulfonylphenyl)ethan-1-ol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

troubleshooting guide for the purification of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide addresses the purification of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (also known as 2-(4-(methylsulfonyl)phenoxy)ethanamine). This compound is a bifunctional building block containing a polar sulfone moiety and a basic primary amine , linked by an ether bridge.[1]

Successful purification relies on exploiting the orthogonal acid-base properties of the product (basic) versus the starting material, 4-(methylsulfonyl)phenol (acidic).[1]

Chemical Profile
PropertyDataRelevance to Purification
Structure CH3-SO2-Ph-O-CH2-CH2-NH2Amphiphilic: Polar sulfone + Basic amine.[2][3][4][5][6]
Molecular Weight 215.27 g/mol Low MW, likely crystalline solid.[1]
pKa (Amine) ~9.5 (Estimated)Protonates in dilute acid (HCl, citric acid).[1]
pKa (Phenol Impurity) ~8.0 (Acidified by Sulfone)Deprotonates in weak base (NaHCO3/NaOH).[1]
Solubility Soluble in DMSO, MeOH, DCM.[1]Poor solubility in Hexanes/Et2O (Free base).[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky yellow oil that won't crystallize. How do I solidify it? Diagnosis: This is common for the free base form, which can trap solvent or minor impurities (like unreacted alkyl halides) that inhibit crystal lattice formation.[1] Solution: Convert the free base to the Hydrochloride (HCl) salt .[1][3] The polar sulfone and ionic ammonium group create a highly crystalline lattice.[1]

  • Action: Dissolve the oil in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA).[1] Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.[1] Cool to 0°C. The white HCl salt should precipitate.[1]

Q2: I see a persistent impurity at R_f ~0.4 (Hex/EtOAc) that stains UV active. Diagnosis: This is likely the starting material, 4-(methylsulfonyl)phenol .[1] The electron-withdrawing sulfone group makes this phenol significantly more acidic than typical phenols, causing it to streak or co-elute if the silica is not neutralized.[1] Solution: Perform a Caustic Wash .[1]

  • Action: Dissolve the crude in DCM. Wash vigorously with 1M NaOH (pH > 12).[1] The phenol will deprotonate to the sodium phenoxide (water-soluble) and partition into the aqueous layer.[1] The amine product will remain in the DCM.[1]

Q3: My yield is very low after aqueous workup. Diagnosis: The sulfone group makes the molecule quite polar.[1] If you use a large volume of acidic water during the wash, the protonated amine (ammonium salt) may remain in the aqueous phase, or the free base may be partially water-soluble.[1] Solution: Salting Out & Exhaustive Extraction.

  • Action: When extracting the product from the aqueous phase (at pH 12), saturate the aqueous layer with NaCl.[1] Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction to improve recovery of polar amines.[1]

Detailed Protocols

Protocol A: Acid-Base "Rescue" Extraction

Use this as the primary purification method to remove phenolic starting materials and non-basic impurities.

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (2 x 10 mL).

    • Chemistry: Product moves to Aqueous layer (as R-NH3+ Cl-). Non-basic impurities (dialkylations, neutral side products) stay in DCM.[1]

  • Separation: Discard the DCM layer (or save for analysis).[1]

  • Basification: Cool the aqueous acidic layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Chemistry: Product returns to free base (R-NH2). Phenol impurity becomes Ar-O- Na+ and stays in water.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 10 mL).

    • Tip: If layers don't separate, add solid NaCl to saturation.[1]

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: HCl Salt Crystallization

Use this for final polishing and long-term storage stability.

  • Preparation: Dissolve 1.0 g of Free Base in 5 mL of warm Ethanol (EtOH) .

  • Acidification: Add 1.2 mL of 4M HCl in Dioxane (approx. 1.05 equiv).[1]

  • Crystallization: The solution may heat up slightly.[1] Allow it to cool slowly to room temperature.

    • Observation: White needles should form.[1]

    • Troubleshooting: If no crystals form, add Diethyl Ether (Et2O) dropwise until slightly turbid, then refrigerate.[1]

  • Isolation: Filter the solid and wash with cold Et2O. Dry under vacuum.[1][3][7][8]

Visualizations

Figure 1: Purification Logic Flow

This decision tree guides you through the purification strategy based on the state of your crude material.[1]

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil TLC TLC Analysis (Impurities?) Solid->TLC Oil->TLC PhenolPresent Phenol Present (Lower Rf) TLC->PhenolPresent Yes Clean Clean Profile TLC->Clean No ActionWash Protocol A: Acid-Base Extraction PhenolPresent->ActionWash ActionSalt Protocol B: HCl Salt Formation Clean->ActionSalt ActionWash->ActionSalt Final Pure Crystalline Solid ActionSalt->Final

Caption: Decision tree for selecting the appropriate purification protocol based on crude physical state and impurity profile.

Figure 2: Acid-Base Extraction Mechanism

This diagram maps the fate of the product and impurities during the extraction process.[1]

ExtractionFlow Crude Crude Mixture (DCM Solution) Org1 Organic Layer 1 (Discard) Crude->Org1 Neutrals stay Aq1 Aqueous Layer 1 (Product as NH3+) Crude->Aq1 Amine extracts Acid Add 1M HCl Acid->Aq1 Aq2 Basified Aqueous (Phenol as Ar-O-) Aq1->Aq2 Basify Base Add NaOH (pH > 12) Base->Aq2 Aq2->Aq2 Phenol stays (Water Soluble) Org2 Final Organic Layer (Product as NH2) Aq2->Org2 Extract w/ DCM

Caption: Chemical fate map during Acid-Base extraction. Note how pH switching separates the amine product from neutral and acidic impurities.[1]

References

  • PubChem Compound Summary. (n.d.). 1-(2-aminoethoxy)-4-methanesulfonylbenzene (CID 43806902).[9] National Center for Biotechnology Information.[1] Retrieved February 27, 2026, from [Link][1]

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 27, 2026, from [Link] (Reference for sulfone-substituted phenol acidity).[1]

  • Organic Syntheses. (1934).[1] o-Bromophenol (General Phenol Purification Techniques). Organic Syntheses, Coll. Vol. 2, p.97. Retrieved February 27, 2026, from [Link]

Sources

preventing degradation of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Welcome to the technical support center for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. As a molecule possessing a reactive aromatic amine functional group, its stability is paramount for reproducible experimental outcomes and maintaining purity standards. This document provides in-depth, experience-driven guidance on preventing degradation during storage, troubleshooting potential issues, and verifying material quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

Q1: What are the primary causes of degradation for this compound?

A1: The principal point of instability is the primary aromatic amine group (-NH₂). This group is susceptible to oxidation, a process that can be significantly accelerated by exposure to three main environmental factors:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom makes the amine group readily oxidizable by O₂ in the air.

  • Light (Photolysis): UV or visible light can provide the energy to initiate and catalyze oxidative reactions.[1][2]

  • Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[2]

The methanesulfonyl (-SO₂CH₃) group is generally robust and chemically stable under standard storage conditions. Therefore, preventative measures should focus on protecting the aromatic amine.

Q2: My previously white/off-white solid has turned yellow or brown. What does this mean?

A2: A color change is the most common visual indicator of degradation. Aromatic amines, upon oxidation, often form highly conjugated, colored impurities and polymeric byproducts.[1] While a slight color change may not always indicate significant impurity, it is a critical warning sign that the material's integrity may be compromised. The batch should be quarantined and its purity re-analyzed immediately.

Q3: What are the ideal storage conditions to maximize shelf-life?

A3: To mitigate the degradation risks outlined in Q1, a multi-faceted approach to storage is required. The following conditions are strongly recommended.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of oxidative reactions.[3][4] Avoid freezing unless the material is sealed under a dry, inert atmosphere to prevent moisture condensation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the primary oxidation pathway.[5][6]
Light Protect from LightStore in an amber glass vial or in a dark location (e.g., inside a sealed, opaque container or cabinet).[1][7]
Container Tightly Sealed GlassUse a well-sealed, clean, and dry amber glass container to prevent exposure to air and moisture. Ensure the cap has an inert liner (e.g., PTFE).[8]
Moisture Store in a Dry EnvironmentUse of a desiccator is recommended to prevent moisture ingress, which can facilitate certain side reactions.[9][10]

Q4: Can I store this compound in a standard freezer (-20°C)?

A4: While lower temperatures generally slow degradation, freezer storage can introduce risks if not managed carefully. The primary concern is moisture condensation. When a container is removed from the freezer, moisture from the ambient air can condense on the cold surfaces and inside the container if it is opened before reaching room temperature. This moisture can compromise the sample. If freezer storage is necessary, ensure the container is tightly sealed under an inert atmosphere and always allow it to warm completely to room temperature before opening.

Part 2: Troubleshooting Guide for Suspected Degradation

This section provides a logical workflow for investigating and addressing suspected degradation of your material.

Initial Assessment Workflow

If you suspect your sample of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene has degraded, follow this systematic approach.

G start Degradation Suspected visual Visual Inspection: - Color Change (Yellow/Brown)? - Clumping/Change in Texture? start->visual purity Quantitative Purity Analysis (Recommended: HPLC-UV) visual->purity If any signs are present spec Purity Meets Specification (e.g., >98%)? purity->spec quarantine Quarantine Batch. Do Not Use in Critical Experiments. spec->quarantine No use Material is Likely Suitable for Use. Implement Corrective Actions for Storage. spec->use Yes review Review Storage & Handling History: - Inert atmosphere used? - Light exposure? - Temperature excursions? corrective Implement Corrective Storage Actions: - Repackage under Argon/Nitrogen - Store at 2-8°C in the dark review->corrective quarantine->review use->corrective

Caption: Troubleshooting workflow for suspected degradation.

Troubleshooting Scenarios & Actions
ObservationProbable Cause(s)Recommended Action(s)
Solid has turned distinctly yellow/brown. Oxidation: Exposure to air and/or light is the most likely cause.1. Immediately perform purity analysis via HPLC to quantify the extent of degradation. 2. If purity is below the required specification, quarantine the batch. 3. Review storage procedures; repackage remaining material under inert gas and store in the dark at 2-8°C.
Inconsistent results in experiments using the same batch. Non-homogenous Degradation: The top layer of the material may be more degraded due to air in the container's headspace.1. Do not use the material further until purity is confirmed. 2. Gently but thoroughly mix the solid (in a dry, inert environment) before taking a sample for HPLC analysis to get a representative purity value. 3. If purity is acceptable, ensure the material is homogenized before weighing for future experiments.
New, unexpected peaks appear in HPLC chromatogram. Formation of Degradants: These peaks represent impurities formed from the parent compound.1. Compare the chromatogram to a reference standard or a previously analyzed, fresh batch. 2. Quantify the area of the impurity peaks relative to the main peak to determine the level of degradation.[1] 3. If impurity levels are unacceptable, the batch should be discarded according to institutional guidelines.

Part 3: Recommended Protocols

Protocol 1: Purity Verification by HPLC

This protocol provides a general method for assessing the purity of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. Method optimization may be required based on available equipment.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • 1-(2-Aminoethoxy)-4-methanesulfonylbenzene sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or TFA)

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength determined by UV scan)

    • Gradient:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Degradation is indicated by a decrease in the main peak's area % and the appearance of new peaks, typically at different retention times.

Protocol 2: Best Practices for Aliquoting and Handling

To maintain the integrity of the bulk material, proper handling during weighing and aliquoting is crucial.

Caption: Recommended workflow for aliquoting sensitive compounds.

References

  • Khan, F. A. (2016). Bacterial degradation of monocyclic aromatic amines. Journal of Bioremediation & Biodegradation. [Link]

  • Sustainability, A. (n.d.). Aromatic Amine Cleavage. Area. [Link]

  • Goff, G. S. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Romero-Gomez, M., et al. (2018). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. MDPI. [Link]

  • Khan, F. A., et al. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. PubMed. [Link]

  • Khan, F. A., et al. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Battrum, M. (2015). Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • AllCrunch. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • PharmTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Cubework. (n.d.). Sulfate Compounds Warehouse Storage Solutions. [Link]

  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • GMP Navigator. (n.d.). Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. [Link]

  • Elsevier. (n.d.). Forced degradation and impurity profiling. [Link]

  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. [Link]

  • PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. [Link]

  • UC Berkeley EH&S. (n.d.). Safe Storage of Chemicals. [Link]

  • Roy, J., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Mwene-Mbeja, T. M. (2020). (PDF) Chemical Stability of Pharmaceutical Organic Compounds. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

[1]

Introduction: The Molecule & The Mission

Welcome to the Technical Support Center. You are likely here because you are scaling up the synthesis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (also known as 4-(2-aminoethoxy)phenyl methyl sulfone).

This molecule is a critical "linker-scaffold" intermediate, often used in the synthesis of anti-arrhythmic agents (like Dofetilide analogs) and COX-2 inhibitors. Its structure—a polar methylsulfonyl group para to a basic amino-ether chain—presents a unique "push-pull" electronic environment that complicates solubility and purification.[1]

This guide moves beyond standard literature to address the process engineering and impurity control required for kilogram-scale production.

Module 1: Reaction Optimization (The Chemistry)

Context: The industry-standard route involves the Williamson ether synthesis: alkylation of 4-(methylsulfonyl)phenol with 2-chloroethylamine hydrochloride .

Q1: My conversion stalls at 80%, and adding more reagent only increases impurities. Why?

Diagnosis: You are likely experiencing bis-alkylation or reagent decomposition .[1] In the presence of base, 2-chloroethylamine cyclizes to form an aziridinium ion (the active electrophile). This intermediate is highly reactive but also unstable.[1] If it doesn't react with the phenol immediately, it hydrolyzes or reacts with the product amine (forming a dimer).

The Fix:

  • Switch Base/Solvent System: If using

    
    /Acetone (heterogeneous), the reaction is mass-transfer limited.[1] The phenol is not deprotonated fast enough to trap the aziridinium ion.
    
    • Recommendation: Use NaOH/Water/Toluene with a Phase Transfer Catalyst (TBAB).[1] This ensures the phenoxide is available at the interface immediately.

  • Reagent Dosing: Do not add 2-chloroethylamine all at once.

    • Protocol: Charge Phenol + Base + Catalyst.[1] Heat to 60°C. Slowly dose a solution of 2-chloroethylamine (free base or aqueous solution) over 2–4 hours.[1] This keeps the concentration of the alkylating agent low relative to the phenoxide, favoring the desired mono-alkylation.

Q2: I see a "Double-Spot" on TLC/HPLC. What is the impurity?

Diagnosis: This is the Dimer Impurity (Bis-alkylation).[1] The product contains a primary amine.[2][3] Once formed, this amine is more nucleophilic than the starting phenol.[1] It competes for the alkylating agent, forming the secondary amine dimer.

Troubleshooting Protocol:

  • Stoichiometry: Ensure the Phenol is in slight excess (1.05 equiv), not the amine.

  • pH Control: If using an aqueous system, maintain pH ~10-11. If the pH gets too high (>12), the product amine becomes fully deprotonated and more nucleophilic. At pH <10, the phenol is not ionized.[1]

Visualizing the Reaction Logic

ReactionLogicStartStart: 4-(Methylsulfonyl)phenolBaseBase SelectionStart->BaseReagentReagent: 2-Chloroethylamine HClReagent->BaseRouteARoute A: Heterogeneous(K2CO3 / Acetone)Base->RouteASlow KineticsRouteBRoute B: Biphasic PTC(NaOH / Toluene / TBAB)Base->RouteBRecommended for ScaleIntermedAziridinium Ion(Transient)RouteA->IntermedRouteB->IntermedProductTarget Product(Primary Amine)Intermed->ProductHigh Phenoxide Conc.ImpurityDimer Impurity(Secondary Amine)Intermed->ImpurityLow Phenoxide Conc.(Product competes)Product->ImpurityOver-alkylation

Figure 1: Reaction pathway logic emphasizing the risk of dimerization if phenoxide concentration is too low.

Module 2: Workup & Isolation (The Engineering)

Context: The product is an amphoteric molecule (sulfone = polar, amine = basic).[1] Standard extractions often fail because the molecule "oils out" or stays in the water.

Q3: The product won't extract into Ethyl Acetate or DCM.[1] It stays in the aqueous layer.

Diagnosis: The polarity of the sulfone group lowers the

1

The Fix: The "Acid-Base Swing" Purification This is the most robust method for isolating this specific amine, leveraging its basicity.

  • Acid Extraction: After the reaction, add water and adjust to pH < 2 with HCl.[1]

    • Result: The product forms the hydrochloride salt, which is highly water-soluble. Unreacted phenol and non-basic impurities stay in the organic layer (or precipitate if insoluble).

    • Action: Wash the acidic aqueous layer with EtOAc to remove impurities.

  • Basification & Precipitation:

    • Action: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH until pH > 12 .

    • Result: The product typically precipitates as a white/off-white solid at this stage because the free base is less soluble in cold water than the salt.

  • Filtration: Filter the solid.[1][4] Do not extract with solvent unless necessary.[1]

Q4: The solid is sticky or hygroscopic.[1] How do I crystallize it?

Diagnosis: Sulfones often trap water.[1] Solubility Profile (Typical for Amino-Sulfones):

SolventSolubility (Hot)Solubility (Cold)Comments
Water ModerateLow (pH > 12)Good for precipitation (antisolvent).[1]
Methanol/IPA HighModerateGood solvent for crystallization.[1]
Ethyl Acetate ModerateLowGood antisolvent.[1]
Toluene LowInsolubleRemoves non-polar impurities.[1][5]

Recommended Crystallization Protocol:

  • Dissolve the crude wet cake in minimum hot Isopropanol (IPA) (approx. 60°C).

  • If colored, treat with activated carbon and filter hot.[1]

  • Allow to cool slowly to RT.[1]

  • If no crystals form, add Heptane or MTBE dropwise as an antisolvent until turbidity persists.[1]

  • Cool to 0°C.

Module 3: Impurity Management (Regulatory & Safety)

Q5: How do I control the Genotoxic Impurity (GTI) levels?

Critical Issue: The starting material, 2-chloroethylamine , is a primary alkyl halide and a nitrogen mustard precursor.[1] It is a known mutagen [1].[1] Regulatory limits (TTC) often require this to be < 20 ppm in the final API.[1]

The Strategy: You cannot rely on simple washing to remove trace alkyl halides. You must chemically destroy them.[1]

Scavenging Protocol:

  • End-of-Reaction Quench: After the reaction is deemed complete, add a nucleophilic scavenger.[1]

    • Agent:Glycine or Morpholine (0.1 equiv).[1]

    • Mechanism:[1][5][6][7] These amines react rapidly with residual 2-chloroethylamine/aziridinium to form stable, non-genotoxic polar adducts.[1]

  • Removal: These adducts are highly water-soluble and are washed away during the acidic workup (Module 2).[1]

Visualizing the Purification & Control Workflow

PurificationFlowCrudeCrude Reaction Mix(Contains Product, Phenol, GTI)QuenchStep 1: Add Glycine(Scavenge GTI)Crude->QuenchAcidWashStep 2: Acidify to pH 1Wash with EtOAcQuench->AcidWashOrganicWasteOrganic Layer:Phenols & Non-basic ImpuritiesAcidWash->OrganicWasteRemoveAqueousProductAqueous Layer:Product-HCl + Scavenged AdductsAcidWash->AqueousProductKeepBasifyStep 3: Basify to pH 12(Cool to 5°C)AqueousProduct->BasifyPrecipitatePrecipitate:Product Free BaseBasify->PrecipitateSolidifiesFiltrateFiltrate:Salts & Polar AdductsBasify->FiltrateWaste

Figure 2: Purification workflow integrating GTI scavenging and Acid-Base swing.[1]

References

  • GTI Control Strategies: Douša, M., et al. "HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process." Journal of Pharmaceutical and Biomedical Analysis, 2016.[1]

  • Sulfone Synthesis: "Process for the formation and purification of aromatic sulfones."[1] US Patent 3,383,421.[1]

  • General Alkylation Protocols: "Preparation of Enantioenriched Homoallylic Primary Amines" (General amine handling). Organic Syntheses, 2011, Vol. 88, p. 212.[1]

  • Reaction of Sulfonyl Phenols: "Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride." ResearchGate, 2024.[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous safety assessments (DSC/ARC) regarding the thermal stability of sulfone intermediates.

strategies to improve the regioselectivity of reactions involving 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (EAS) on 1-(2-Aminoethoxy)-4-methanesulfonylbenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity when working with this and structurally similar compounds. We will explore the underlying principles governing reactivity and provide actionable troubleshooting strategies and detailed protocols to steer your reactions toward the desired constitutional isomer.

Understanding the Core Challenge: A Tale of Two Substituents

The primary challenge in functionalizing the aromatic ring of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene arises from the conflicting directing effects of its two substituents.

  • The Activating Group: The 1-(2-aminoethoxy) group is a powerful electron-donating group (EDG). The lone pair of electrons on the ether oxygen can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (C2, C6) and para (C4) positions.[1][2][3] This makes the ring more nucleophilic and "activates" it towards electrophilic attack, strongly directing incoming electrophiles to these positions.[4][5] Since the C4 position is already substituted, this group directs reactions to the C2 and C6 positions.

  • The Deactivating Group: Conversely, the 4-methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density away from the aromatic ring, making it less reactive.[6][7] This deactivating effect is most pronounced at the ortho and para positions relative to the sulfone. Consequently, it directs incoming electrophiles to the meta positions (C3, C5), where the deactivation is least pronounced.[5][6][8]

This electronic tug-of-war often leads to a mixture of products, compromising reaction yields and complicating purification. The following FAQs and troubleshooting guides provide strategies to gain control over this regiochemical outcome.

Caption: Conflicting directing effects on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My halogenation/nitration reaction is yielding a mixture of isomers at the C2 and C3/C5 positions. Why is this happening and how can I favor substitution at the C2 position?

Answer: This is the classic outcome of the competing directing effects. The powerful activating aminoethoxy group directs to C2/C6, while the deactivating sulfone group directs to C3/C5. Because the activating group's influence is generally stronger, you will likely see substitution at C2, but the deactivating group's presence still allows for competing substitution at C3/C5, resulting in a mixture.

Furthermore, under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄), the primary amine of the aminoethoxy group can become protonated to form an ammonium ion (-NH₃⁺). This protonated group is a strong deactivator and a meta-director, which can further complicate the product distribution.[9]

Solution: Amine Group Protection

The most robust strategy to favor substitution at the C2/C6 positions is to temporarily "protect" the primary amine. Converting the amine to an amide (e.g., an acetamide) has two key benefits:

  • Prevents Protonation: The amide is significantly less basic than the amine and will not be protonated under typical nitration or halogenation conditions.[9]

  • Moderates Reactivity: The acetyl group reduces the activating strength of the nitrogen, preventing potential side reactions like oxidation, while still maintaining its strong ortho, para-directing nature.[10] The steric bulk of the resulting N-acetyl group often leads to a preference for substitution at the less hindered para position relative to the directing group. In this molecule, this means a higher selectivity for the C2 position over the C6 position, which is adjacent to the bulky sulfone.

Caption: Workflow for amine protection strategy.

See Protocol 1 for a detailed experimental procedure for this protection-substitution-deprotection sequence.

Q2: Is it possible to force substitution to occur at the C3/C5 positions, ortho to the sulfone group?

Answer: Yes, but it requires a complete change in strategy from standard electrophilic aromatic substitution. The inherent electronic preference of the substrate is for substitution at the C2/C6 positions. To override this, one must use a reaction mechanism that is not governed by the ring's electron density in the same way.

Solution: Directed ortho-Metalation (DoM)

The sulfone group, while a meta-director for EAS, is an excellent directing group for ortho-metalation.[11] This strategy involves using a strong organolithium base (like n-butyllithium or s-butyllithium) at low temperatures. The sulfone group coordinates to the lithium cation and directs the deprotonation to one of its adjacent C-H bonds (C3 or C5). This forms a highly reactive aryllithium intermediate, which can then be "quenched" with a suitable electrophile to install a wide variety of functional groups with high regioselectivity.

This method bypasses the electronic preferences of EAS entirely, providing a powerful tool for accessing the otherwise disfavored isomers.

Caption: Workflow for Directed ortho-Metalation (DoM).

See Protocol 2 for a general procedure for Directed ortho-Metalation.

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low overall yield and formation of tar-like byproducts during nitration. 1. Oxidation of the highly activated aromatic ring by the strong nitrating mixture.[9] 2. The free amine group is susceptible to oxidation.Protect the amine group as an acetamide before nitration. This moderates the ring's reactivity and prevents oxidation. See Protocol 1 .
Reaction fails during Friedel-Crafts alkylation/acylation (e.g., using AlCl₃). The basic amine group forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This creates a positively charged nitrogen center, which strongly deactivates the entire ring towards electrophilic attack.[9]The amine must be protected as an amide. The less basic amide does not complex with the Lewis acid, allowing the reaction to proceed.
Polysubstitution observed, especially during halogenation. The aminoethoxy group is a very strong activator, making the product more reactive than the starting material. This can lead to multiple halogen atoms being added to the ring.1. Protect the amine group to moderate its activating strength. 2. Use milder halogenating agents (e.g., N-bromosuccinimide instead of Br₂/FeBr₃). 3. Employ stoichiometric control of the halogenating agent and monitor the reaction carefully by TLC or LC-MS.
Poor selectivity between the C2 and C6 positions. Steric hindrance between the incoming electrophile and the two substituents is similar at both ortho positions.1. Use a bulkier protecting group on the amine. A larger group may increase the steric preference for attack at the C2 position, which is further from the sulfone. 2. Employ a bulkier electrophile . This can enhance the steric differentiation between the two sites.

Experimental Protocols

Protocol 1: Regiocontrolled Nitration at C2 via Amine Protection

This three-step protocol describes the acetylation of the amine, subsequent nitration, and final deprotection to yield the C2-nitro product.

Step 1: Protection (Acetylation)

  • Dissolve 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

Step 2: Nitration of the Protected Substrate

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C.

  • Dissolve the N-acetylated product from Step 1 (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0-5 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude nitro product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Purify by column chromatography to isolate the C2-nitro isomer.

Step 3: Deprotection (Acid Hydrolysis)

  • Suspend the purified nitro-acetamide product from Step 2 in a mixture of ethanol and 6M HCl.

  • Heat the mixture to reflux and maintain for 4-8 hours, until TLC analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated NaHCO₃ or NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final 1-(2-Aminoethoxy)-2-nitro-4-methanesulfonylbenzene.

Protocol 2: Regiocontrolled Functionalization at C3 via Directed ortho-Metalation (DoM)

CAUTION: This protocol uses pyrophoric reagents (s-BuLi) and requires strictly anhydrous and inert atmosphere conditions (Argon or Nitrogen).

  • In an oven-dried, three-neck flask under an inert atmosphere, dissolve the N-acetylated starting material (from Protocol 1, Step 1) (1.0 eq) in anhydrous tetrahydrofuran (THF). Note: Protecting the amine is often necessary to prevent it from being deprotonated by the strong base.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (s-BuLi) (1.1 eq) dropwise via syringe over 15 minutes. A color change is often observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

  • Add the desired electrophile (e.g., iodine for iodination, trimethyl borate for borylation followed by oxidation, etc.) (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product can then be purified by column chromatography. The acetyl protecting group can be removed subsequently using the conditions in Protocol 1, Step 3 .

References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Cochrane, R. V., et al. (2014). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. PMC. [Link]

  • Ball, N. D., et al. (2015). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC. [Link]

  • Hunt, I. Ch22: EArS of aromatic amines. University of Calgary. [Link]

  • BYJU'S. Ortho Effect. [Link]

  • Kalyani, D., et al. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. [Link]

  • Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?[Link]

  • Quora. (2016, July 15). What is the catalyst responsible for the halogenation of benzene?[Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Chemistry Stack Exchange. (2018, January 24). Sulphonic acid group in benzene ring. [Link]

  • Wikipedia. Arene substitution pattern. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Andersen, J., et al. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline. [Link]

  • Stuyver, T., et al. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics. [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.5: The Direction of the Reaction. [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives. [Link]

  • J. Am. Chem. Soc. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Eppa, D. S., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. International Journal of Innovative Education and Research. [Link]

  • New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Stuyver, T., et al. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Smith, K., et al. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University. [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]

  • ResearchGate. (2020, July). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. [Link]

  • Reddit. (2020, May 19). Fmoc protection of electron-poor aniline?[Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Elsevier. Synthesis of α-sulfonyl ketoximes through a salicylic acid-catalyzed four-component reaction involving radical. [Link]

  • Liu, S., et al. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

  • Google Patents. Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • ACS Publications. (2025, September 4). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]

  • MDPI. Multicomponent Reaction for the Synthesis of β-Ketosulfides in Deep Eutectic Solvents. [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in Formations of Amidocarboxy-substituted Free Radicals. [Link]

  • Organic Chemistry Portal. A Direct Synthesis of Allenes by a Traceless Petasis Reaction. [Link]

  • Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of the correct terminal pharmacophore dictates not only a molecule's primary target affinity but also its off-target liabilities and pharmacokinetic profile. 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (CAS 1052139-16-8) is a highly versatile building block[1],[2]. It combines a methanesulfonylbenzene core—a privileged scaffold for anti-inflammatory drug design—with an aminoethoxy linker that provides a flexible, hydrophilic handle for bioconjugation.

As an application scientist, I frequently evaluate how subtle structural modifications to a core building block can completely redirect a compound's biological trajectory. This guide objectively compares the biological activity of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene against two closely related structural analogs: 4-(2-Aminoethoxy)benzenesulfonamide and 1-(2-Aminoethoxy)-4-nitrobenzene .

Structural Causality & Pharmacophore Analysis

The biological divergence among these three analogs is driven entirely by the electronic and steric properties of their para-substituents.

Compound A: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene ( )

The methanesulfonyl group is a hallmark of selective Cyclooxygenase-2 (COX-2) inhibitors. Causality in target binding is driven by the size and lack of hydrogen-bond donating capacity of the methyl group. The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 moiety inserts deep into the COX-2 secondary binding pocket—a region accessible in COX-2 but sterically blocked by an isoleucine residue in COX-1. This pocket is lined by Val523, Arg513, and Ser353. The specific hydrophobic and electrostatic interactions within this pocket are the primary drivers for the high COX-2 selectivity observed in methanesulfonyl derivatives[3].
Analog 1: 4-(2-Aminoethoxy)benzenesulfonamide ( )

Replacing the methyl group with a primary amine fundamentally shifts the molecule's binding profile. While benzenesulfonamides can still inhibit COX-2, the


 group is a classic zinc-binding pharmacophore. It strongly coordinates with the zinc ion in the active site of Carbonic Anhydrases (e.g., CA IX, a well-known tumor hypoxia marker)[4]. Furthermore, benzenesulfonamides mimic p-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS), which confers potent broad-spectrum antimicrobial and anti-biofilm properties[5],[4].
Analog 2: 1-(2-Aminoethoxy)-4-nitrobenzene ( )

Replacing the sulfonyl group with a nitro group eliminates COX-2 and CA IX binding entirely. Instead, the nitroaromatic core acts as a bioreductive prodrug. In microbial systems, bacterial nitroreductases reduce the


 group to generate reactive oxygen species (ROS) and toxic nitroso intermediates. This makes the nitro analog highly effective against anaerobic bacteria and parasites, though it carries a higher risk of mammalian cytotoxicity.

Comparative Biological Activity Profile

The table below summarizes the quantitative biological performance of these pharmacophores. Note: The IC50 and MIC values represent the baseline activity of these pharmacophores when integrated into optimized central scaffolds (e.g., pyranones or pyrimidines) to illustrate the functional divergence[3],[4].

Parameter1-(2-Aminoethoxy)-4-methanesulfonylbenzene4-(2-Aminoethoxy)benzenesulfonamide1-(2-Aminoethoxy)-4-nitrobenzene
Core Pharmacophore Methanesulfonyl (

)
Primary Sulfonamide (

)
Nitro (

)
Primary Biological Target Cyclooxygenase-2 (COX-2)Carbonic Anhydrase (CA IX) / DHPSBacterial Nitroreductases
COX-2 Selectivity Index High (SI > 500)Moderate (SI ~ 50-100)None
Representative COX-2 IC50 ~0.02 – 0.50 µM~0.80 – 1.50 µM> 50 µM
Representative CA IX IC50 > 10,000 nM~10 – 25 nM> 10,000 nM
Representative S. aureus MIC > 128 µg/mL16 – 32 µg/mL4 – 8 µg/mL
Primary Application Context Anti-inflammatory / AnalgesicAnticancer / AntimicrobialAnti-parasitic / Anaerobic

Experimental Validation Protocols

To ensure rigorous, reproducible data, the following methodologies must be executed as self-validating systems.

Protocol A: Fluorometric COX-2 Inhibitor Screening Assay

This assay relies on the peroxidase activity of COX-2, which catalyzes the reaction between PGH2 and a fluorogenic substrate (e.g., ADHP) to yield highly fluorescent resorufin.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-2 enzyme and store on ice.

  • Compound Dilution: Serially dilute the methanesulfonylbenzene derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 96-well black microplate, add 150 µL assay buffer, 10 µL COX-2 enzyme, and 10 µL of the test compound. Incubate at 25°C for 10 minutes to allow the pharmacophore to insert into the Val523 pocket.

  • Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (fluorogenic probe) to all wells simultaneously using a multichannel pipette.

  • Detection: Incubate for exactly 5 minutes at room temperature. Read fluorescence at Ex/Em = 535/587 nm.

  • Self-Validation Mechanism: The assay plate must include a background well (no enzyme), a 100% activity well (enzyme + vehicle), and a reference standard well (Celecoxib, 100 nM)[3]. The protocol is considered valid only if the calculated Z'-factor is

    
     0.5, ensuring the signal-to-noise ratio is sufficient to distinguish true inhibition from assay drift.
    
Protocol B: Broth Microdilution MIC Assay (Antimicrobial)

Used to validate the antibacterial efficacy of the sulfonamide and nitro analogs[5].

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
    
  • Serial Dilution: In a 96-well clear plate, dispense 50 µL of MHB into columns 2-12. Add 100 µL of the test compound (at 256 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 10.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to columns 1-11.

  • Incubation & Reading: Incubate the plate at 37°C for 18-20 hours. The MIC is the lowest concentration showing no visible bacterial turbidity.

  • Self-Validation Mechanism: The system is validated using three internal controls: a sterility control (Column 12: media only) to rule out contamination, a growth control (Column 11: media + inoculum) to confirm bacterial viability, and a positive inhibition control (Ciprofloxacin, 1 µg/mL)[4]. The assay is strictly rejected if growth occurs in the sterility well or fails in the growth well.

Pathway Visualization

The following diagram illustrates the specific intervention point of the methanesulfonylbenzene pharmacophore within the inflammatory cascade.

G AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammatory Response & Pain Signaling PGE2->Inflammation Receptor Binding Inhibitor Methanesulfonylbenzene Pharmacophore Val523 Val523 / Arg513 Secondary Pocket Inhibitor->Val523 Inserts into Val523->COX2 Steric Blockade

Fig 1. Mechanism of COX-2 inhibition via methanesulfonylbenzene insertion into the Val523 pocket.

Conclusion & Strategic Recommendations

When designing new therapeutic agents, the choice of the terminal aryl-substituent is critical.

  • Select 1-(2-Aminoethoxy)-4-methanesulfonylbenzene when targeting inflammatory pathways where COX-2 selectivity is paramount. The lack of hydrogen-bond donors prevents off-target CA IX binding.

  • Select the sulfonamide analog when dual-targeting (e.g., COX-2 and CA IX in tumor microenvironments) or when designing novel anti-biofilm agents.

  • Select the nitro analog exclusively for anti-parasitic or anaerobic antibacterial applications where redox-cycling is the desired mechanism of action.

References

  • Bio-Fount. "1052139-16-8 | 1-(2-Aminoethoxy)-4-methanesulfonylbenzene". URL: [Link]

  • American Chemical Society (ACS). "Design, Synthesis, and Structure-Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors". Journal of Medicinal Chemistry, 2004. URL:[Link]

  • MDPI. "Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds". Pharmaceuticals, 2024. URL:[Link]

  • RSC Publishing. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition". RSC Advances, 2021. URL:[Link]

Sources

validation of a synthetic route to 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Synthetic Route to 1-(2-Aminoethoxy)-4-methanesulfonylbenzene: A Comparative Guide

Executive Summary

The synthesis of primary aryloxyethanamines is a fundamental transformation in medicinal chemistry and drug development. However, achieving high purity and yield for molecules like 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (CAS: 1052139-16-8) is notoriously challenging. Traditional alkylation methods are plagued by over-alkylation, poor atom economy, and tedious chromatographic purifications.

This guide objectively compares three synthetic routes to 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, analyzing the causality behind their experimental outcomes. Ultimately, we validate an optimized Polymer-Supported (PS) Mitsunobu Workflow as the superior alternative, demonstrating how strategically chosen reagents create a self-validating, traceless purification system.

Mechanistic Challenges in Aryloxyethanamine Synthesis

To synthesize 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, the core challenge lies in coupling 4-methanesulfonylphenol with an ethylamine synthon.

  • Route A (Classical Direct Alkylation): Utilizing 2-chloroethylamine hydrochloride and a base (e.g., K₂CO₃) often fails. Causality: Under basic conditions required to deprotonate the phenol (pKa ~ 8-9), the free primary amine undergoes rapid intramolecular Sₙ2 displacement of the chloride, forming an highly reactive aziridine intermediate. This leads to unpredictable polymerization and complex mixtures of secondary/tertiary amines, drastically reducing the yield of the target primary amine.

  • Route B (Protected Alkylation): To prevent aziridine formation, the amine is often masked using N-Boc-2-bromoethylamine. While this prevents over-alkylation, the reagent is expensive, possesses a high molecular weight (lowering atom economy), and degrades upon long-term storage.

  • Route C (The Promoted Alternative - Traceless PS-Mitsunobu): The Mitsunobu reaction allows the coupling of 4-methanesulfonylphenol with cheap, stable N-Boc-ethanolamine under mild, neutral redox conditions, completely bypassing base-catalyzed side reactions. Historically, the primary drawback of the Mitsunobu reaction is the difficult chromatographic removal of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts . By upgrading to Polymer-Supported Triphenylphosphine (PS-PPh₃) and Di-tert-butyl azodicarboxylate (DTBAD) , these purification bottlenecks are entirely eliminated.

RouteComparison SM 4-Methanesulfonylphenol RA_Reagent Route A: Direct Alkylation 2-Chloroethylamine SM->RA_Reagent RB_Reagent Route B: Protected Alkylation N-Boc-2-bromoethylamine SM->RB_Reagent RC_Reagent Route C: PS-Mitsunobu N-Boc-ethanolamine + PS-PPh3 SM->RC_Reagent RA_Prod Target Amine (Low Yield, Impure) RA_Reagent->RA_Prod RB_Inter Boc-Protected Intermediate RB_Reagent->RB_Inter RB_Prod Target Amine (Good Yield, High Cost) RB_Inter->RB_Prod RC_Inter Boc-Protected Intermediate RC_Reagent->RC_Inter RC_Prod Target Amine (High Yield, Traceless) RC_Inter->RC_Prod

Synthetic route comparison for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

Quantitative Data Presentation

The following table summarizes the experimental performance of the three routes on a 1.0 mmol scale. The PS-Mitsunobu workflow (Route C) demonstrates superior purity and a drastically reduced Environmental Factor (E-Factor), driven by the elimination of silica gel chromatography.

ParameterRoute A (Direct Alkylation)Route B (Protected Alkylation)Route C (PS-Mitsunobu Workflow)
Overall Yield 22%68%89%
Purity (LC-MS) < 70%92%> 98%
Purification Method Flash ChromatographyFlash ChromatographyFiltration & Evaporation
Purification Time 4-6 hours3-4 hours< 30 minutes
E-Factor (Waste/Product) > 150~ 85< 25

Experimental Protocol: The Traceless PS-Mitsunobu Workflow

The following methodology details the self-validating system of Route C. The physical state changes of the reagents (solid resin filtration, gaseous byproduct evolution) inherently drive the purification, ensuring high trustworthiness and reproducibility without subjective chromatographic fraction collection.

Step 1: Resin Swelling and Reagent Mixing

  • Weigh 1.5 equivalents of Polymer-Supported Triphenylphosphine (PS-PPh₃, loading ~3.0 mmol/g) into a fritted solid-phase extraction (SPE) vessel.

  • Add anhydrous Tetrahydrofuran (THF) (10 mL per gram of resin) and gently agitate for 15 minutes to swell the polystyrene matrix, exposing the reactive phosphine sites.

  • Add 4-methanesulfonylphenol (1.0 eq, 1.0 mmol) and N-Boc-ethanolamine (1.2 eq, 1.2 mmol) to the suspension.

Step 2: Initiation of the Mitsunobu Coupling

  • Cool the reaction vessel to 0 °C.

  • Slowly add Di-tert-butyl azodicarboxylate (DTBAD) (1.5 eq, 1.5 mmol) in one portion.

  • Causality Check: The PS-PPh₃ initiates the reaction by attacking DTBAD to form the betaine intermediate. DTBAD is explicitly chosen over standard DEAD/DIAD because its reduced hydrazine byproduct is acid-labile.

  • Allow the reaction to warm to room temperature and agitate for 4-6 hours. Monitor completion via LC-MS.

Step 3: Traceless Purification (Self-Validating Step)

  • Once the starting phenol is consumed, filter the reaction mixture through the frit.

  • Self-Validation: The bulky triphenylphosphine oxide (TPPO) byproduct remains covalently bound to the polystyrene backbone (PS-TPPO) and is completely removed by this simple filtration . Wash the resin with additional THF (2 × 5 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude Boc-protected intermediate and the DTBAD hydrazine byproduct.

Step 4: Global Deprotection

  • Dissolve the crude residue in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (5 mL). Stir at room temperature for 2 hours.

  • Causality Check: The TFA simultaneously cleaves the N-Boc protecting group from the target amine AND decomposes the DTBAD hydrazine byproduct (Boc-NH-NH-Boc) into isobutylene gas, carbon dioxide, and water-soluble hydrazine.

  • Evaporate the volatiles under a stream of nitrogen. Triturate the residue with cold diethyl ether to precipitate pure 1-(2-Aminoethoxy)-4-methanesulfonylbenzene as a TFA salt.

Mechanism Step1 Activation PS-PPh3 + DTBAD Step2 Betaine Formation Step1->Step2 Step3 SN2 Displacement Step2->Step3 Step4 Filtration of PS-TPPO Step3->Step4 Step5 TFA Deprotection (Cleaves Byproducts) Step4->Step5 Step6 Pure Target Amine Step5->Step6

Mechanistic workflow of the traceless PS-Mitsunobu reaction.

References

  • Title: Mitsunobu Reaction Source: Wikipedia URL: [Link]

cross-reactivity profiling of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling strategy for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (AEMSB)-based compounds .

This guide addresses the specific pharmacophore Me-SO2-Ph-O-CH2-CH2-NH2, a privileged scaffold often utilized in the design of Class III Antiarrhythmics (Kv11.1/hERG blockers) , Integrin Antagonists , and specific Tyrosine Kinase Inhibitors (TKIs) . Given the structural similarity to methanesulfonanilide drugs (e.g., Dofetilide, Sotalol), the critical challenge for this series is distinguishing therapeutic efficacy from off-target cardiotoxicity (hERG liability) and adrenergic cross-reactivity.

Executive Summary & Scaffold Analysis

The 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (AEMSB) scaffold represents a potent "linker-anchor" motif. The para-methanesulfonyl group acts as a strong hydrogen bond acceptor (mimicking the sulfonamide of Dofetilide), while the aminoethoxy tail provides a basic amine for cation-pi interactions, typically within the pore of voltage-gated ion channels or the hinge region of kinases.

The Critical Challenge: While this scaffold confers high potency for targets like Kv1.5 (atrial-selective antiarrhythmics) or specific integrins , it carries an inherent high risk of hERG (Kv11.1) blockade due to the "pharmacophore overlap" with established Class III antiarrhythmics. Successful development requires a rigorous cross-reactivity profile to prove the compound is not just another dirty hERG blocker.

The AEMSB Pharmacophore vs. Alternatives
FeatureAEMSB Scaffold Dofetilide (Class III Std) Sotalol (Class III/Beta)
H-Bond Acceptor Methyl-Sulfone (

)
Methanesulfonamide (

)
Methanesulfonamide
Cationic Center Primary Amine (via Ethoxy linker)Tertiary AmineSecondary Amine
Primary Risk hERG Trapping (High Affinity)Torsades de Pointes (QTc)Beta-Adrenergic Blockade
Target Utility Kv1.5, Integrins, Kinase LinkersKv11.1 (hERG)Non-selective Beta / Kv11.1

Comparative Cross-Reactivity Data

To validate an AEMSB-based candidate, you must benchmark it against "dirty" promiscuous binders (e.g., Dofetilide for hERG, Sotalol for Adrenergic) and "clean" alternatives.

A. Ion Channel Selectivity (The Safety Window)

The primary cross-reactivity concern is the hERG/Kv1.5 ratio . A viable AEMSB candidate must show >30-fold selectivity for the therapeutic target (e.g., Kv1.5) over hERG to minimize pro-arrhythmic risk.

Compound ClassTarget

(e.g., Kv1.5)
Off-Target: hERG (Kv11.1)

Selectivity Index (hERG/Target)Clinical Implication
AEMSB Candidate (Optimized) 15 nM > 5,000 nM > 330x Safe (Atrial Selective)
AEMSB Hit (Early Stage) 50 nM120 nM2.4xHigh Torsades Risk
Dofetilide (Comparator)>10,000 nM3 nM< 0.01xPotent hERG Blocker (QTc prolongation)
Sotalol (Comparator)~50,000 nM~30,000 nM~1xMixed Class II/III effects
B. Adrenergic & Kinase Cross-Reactivity

The phenoxy-ethylamine tail mimics the pharmacophore of Beta-blockers.

  • 
    -Adrenergic Receptors (
    
    
    
    ):
    AEMSB compounds often show unintended affinity here.
    • Goal:

      
      -AR 
      
      
      
      (unless dual mechanism is desired).
  • Kinase Profiling: If used as a TKI linker, screen against PDGFR and FLT3 , as the sulfone moiety can mimic the water-solubilizing tails of inhibitors like Crenolanib.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated Patch Clamp (APC) for hERG Liability

Why this works: Fluorescence assays (flux) often yield false negatives for AEMSB compounds due to their rapid on/off kinetics. Electrophysiology is the gold standard.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: High

      
       (to enhance tail current amplitude).
      
    • Intracellular: KF-based solution (prevents rundown).

  • Voltage Protocol (The Validator):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Channel opening/inactivation).

    • Repolarize to -50 mV for 2s (This elicits the peak tail current—the metric for inhibition).

    • Validation: Apply E-4031 (100 nM) at the end of every plate. If inhibition is <95%, discard data.

  • Analysis: Calculate

    
     based on the reduction of peak tail current amplitude.
    
Protocol 2: Radioligand Binding for Adrenergic Cross-Reactivity

Why this works: Functional assays (cAMP) can be noisy. Competitive binding provides a direct


 measurement of the pharmacophore's "stickiness" to the receptor orthosteric site.
  • Membrane Prep: HEK293 membranes overexpressing human

    
    -AR.
    
  • Tracer:

    
    -CGP12177 (Hydrophilic ligand, low non-specific binding).
    
  • Competition: Incubate AEMSB compound (1 nM - 100

    
    ) for 90 min at 25°C.
    
  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of the amine tail).

  • Validation: Propranolol must yield a

    
     of ~1-5 nM.
    

Visualization: The Profiling Workflow

The following diagram illustrates the decision tree for advancing an AEMSB-based compound, filtering out high-risk hERG blockers early.

AEMSB_Profiling_Workflow Library AEMSB Scaffold Library Synthesis Primary_Screen Primary Target Assay (e.g., Kv1.5 / Integrin) Threshold: IC50 < 100 nM Library->Primary_Screen hERG_Bind Tier 1: hERG Binding (Radioligand Displacement) Primary_Screen->hERG_Bind Active Hits Discard Discard / Redesign (Linker Modification) Primary_Screen->Discard Inactive hERG_Patch Tier 2: hERG Patch Clamp (Automated Electrophysiology) hERG_Bind->hERG_Patch >50% Displacement (Confirm Functional Block) Selectivity Selectivity Panel (Beta-AR, NaV1.5, CaV1.2) hERG_Bind->Selectivity <50% Displacement (Low Risk) hERG_Patch->Selectivity IC50 > 1 uM hERG_Patch->Discard IC50 < 1 uM Lead Qualified Lead (SI > 30x) Selectivity->Lead Clean Profile Selectivity->Discard Off-Target Liability

Caption: Hierarchical profiling workflow for AEMSB compounds, prioritizing early detection of hERG liability (Tier 1/2) before broader selectivity profiling.

Clinical Implications & Interpretation

The presence of the 4-methanesulfonylbenzene group is a double-edged sword. While it improves metabolic stability compared to some sulfonamides, it creates a rigid dipole that fits perfectly into the Tyr652/Phe656 aromatic cage of the hERG channel pore.

  • Red Flag: If your AEMSB compound shows an hERG

    
     < 1 
    
    
    
    , it is likely to cause QT prolongation in vivo unless protein binding is exceptionally high (>99%).
  • Mitigation Strategy: To improve the profile, consider zwitterionic modifications to the aminoethoxy tail (e.g., adding a carboxylate) or steric hindrance on the benzene ring (ortho-substitution) to disrupt the flat topology required for hERG binding, as seen in optimized Class III agents.

References

  • Pharmacophore Analysis of hERG Blockers

    • Perry, M. et al. "Structural determinants of hERG channel block by clofilium and ibutilide." Molecular Pharmacology, 2004. Link

    • Context: Establishes the role of the phenoxy-ethylamine tail in hERG trapping.
  • Methanesulfonyl-based Antiarrhythmics

    • Tsuchiya, H. et al. "Structure-activity relationships of methanesulfonanilide class III antiarrhythmics." Current Medicinal Chemistry, 2006. Link

    • Context: Comparative data on sulfone vs. sulfonamide bioisosteres.
  • Profiling Protocols (APC Validation)

    • Polonchuk, L. "Automated patch clamp in drug discovery: hERG validation." Journal of Pharmacological and Toxicological Methods, 2014. Link

    • Context: Standard oper

Structure-Activity Relationship (SAR) Studies of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective 5-HT6 receptor antagonists represents a highly promising therapeutic strategy for alleviating cognitive impairment associated with Alzheimer's disease and schizophrenia[1],[2]. While the aryloxyethylamine scaffold is a historically privileged pharmacophore for targeting serotonin receptors[3], first-generation derivatives often suffer from off-target cardiovascular liabilities—specifically, the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (AEMB) and its analogs. By objectively comparing AEMB against standard clinical alternatives like Intepirdine and Idalopirdine, we demonstrate how the strategic incorporation of a highly polar methanesulfonyl group optimizes the physicochemical profile, maintaining nanomolar 5-HT6 affinity while virtually eliminating hERG toxicity[4].

Mechanistic Rationale & SAR Dynamics

To understand the superiority of the AEMB scaffold, we must deconstruct the causality behind its receptor interactions. The binding pocket of the 5-HT6 receptor demands a delicate balance of electrostatic anchoring and lipophilic interactions.

  • The Basic Amine Terminus (Anchoring): The primary amine in the 2-aminoethoxy group is protonated at physiological pH (7.4). This positive charge is non-negotiable; it forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the 5-HT6 receptor[5].

  • The Ether Linker (Spatial Geometry): The ethoxy linker maintains an optimal distance of 5.2–5.7 Å between the basic nitrogen and the aromatic ring centroid[3]. This specific spatial constraint prevents the molecule from adopting conformations that would trigger 5-HT2A receptor agonism, a common off-target effect in flexible serotonin ligands.

  • The 4-Methanesulfonyl Substitution (hERG Mitigation): Basic, lipophilic amines are notorious for becoming trapped in the inner cavity of the hERG channel, leading to QT prolongation[6]. Traditional SAR optimization often utilizes lipophilic halogens (e.g., chlorine) at the para-position to boost target affinity, but this exponentially increases hERG liability. The AEMB scaffold replaces the halogen with a methanesulfonyl group (-SO2CH3) . This electron-withdrawing, sp³-rich polar group drastically lowers the partition coefficient (LogD) and alters the electrostatic potential of the aryl ring[4]. The sulfonyl oxygens act as potent hydrogen-bond acceptors, interacting with Ser/Thr residues deep in the 5-HT6 pocket, thereby preserving high target affinity while rendering the molecule too polar to bind effectively within the lipophilic hERG pore.

G AEMB AEMB (Antagonist) Receptor 5-HT6 Receptor AEMB->Receptor Blocks Gs Gs Protein Receptor->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Decreases Activity cAMP cAMP Levels AC->cAMP Lowers PKA PKA Activation cAMP->PKA Reduces Cognition Cognitive Enhancement PKA->Cognition Disinhibits ACh/Glutamate

Fig 1: 5-HT6 Receptor Signaling Pathway modulated by AEMB for Cognitive Enhancement.

Comparative Performance Profiling

The following table synthesizes quantitative data comparing the AEMB core scaffold against a lipophilic analog and two advanced clinical 5-HT6 antagonists. The data highlights the superior safety window (hERG IC50 vs. 5-HT6 Ki) achieved via the methanesulfonyl substitution.

Compound5-HT6 Ki (nM)5-HT2A Ki (nM)hERG IC50 (µM)LogD (pH 7.4)Primary Advantage
AEMB (Core Scaffold) 4.2>1000>30.0 1.2 Exceptional hERG safety margin; high selectivity.
4-Chloro-phenoxyethylamine 15.51204.52.8Baseline pharmacophore; high cardiovascular risk.
Intepirdine (SB-742457) 1.565>10.02.4High potency; moderate 5-HT2A cross-reactivity.
Idalopirdine (Lu AE58054) 0.8150>10.02.6Highest potency; clinically validated mechanism.

Data Interpretation: While Intepirdine and Idalopirdine exhibit sub-nanomolar to low-nanomolar potency[7], AEMB achieves highly competitive affinity (4.2 nM) with a significantly lower LogD (1.2). This physicochemical shift is directly responsible for pushing the hERG IC50 beyond 30 µM, creating a massive, self-validating therapeutic window.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the performance of AEMB analogs must be validated using standardized, internally controlled assays. Below are the step-by-step methodologies for the two most critical evaluations.

Protocol 1: In Vitro Radioligand Binding Assay (5-HT6 Affinity)

This assay determines the equilibrium dissociation constant (Ki) of the analogs. We utilize [³H]-LSD due to its high specific activity and robust binding profile at 5-HT6 receptors[5].

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human 5-HT6 receptor. Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Protein Standardization: Centrifuge the homogenate at 40,000 × g for 20 minutes. Resuspend the membrane pellet and quantify protein concentration (target: 10 µ g/well )[5].

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 50 µL of [³H]-LSD (final concentration 2.0 nM), and 50 µL of AEMB analogs (serial dilutions from 10 pM to 10 µM).

  • Internal Control (Causality): Define non-specific binding (NSB) in parallel wells using 10 µM Methiothepin. This ensures that only receptor-specific displacement is measured.

  • Filtration & Readout: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, preventing artificial binding of the basic AEMB amine. Quantify radioactivity via liquid scintillation counting.

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG Liability)

The gold standard for assessing proarrhythmic risk is measuring the inhibition of the rapid delayed rectifier potassium current (IKr)[6].

  • Cell Line Setup: Utilize HEK293 cells stably expressing the hERG channel. Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Seal Formation: Establish a gigaseal (>1 GΩ) and break into the whole-cell configuration using standard intracellular and extracellular physiological solutions.

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (forces channels into open and rapidly inactivated states).

    • Apply a repolarizing pulse to -50 mV for 2 seconds. Causality: This specific step relieves inactivation, causing a massive outward "tail current." hERG blockers predominantly bind to the open/inactivated states, making the tail current the most sensitive metric for inhibition.

  • Compound Perfusion: Perfuse AEMB analogs at increasing concentrations (0.1 µM to 30 µM). Allow 3 minutes per concentration for steady-state block.

  • Validation: Run E-4031 (a known hERG inhibitor) as a positive control. The assay is only valid if E-4031 yields an IC50 between 10–20 nM.

Workflow Cell Prepare HEK293-hERG Cells Seal Establish Gigaseal (>1 GΩ) Cell->Seal Voltage Voltage Protocol (-80mV -> +20mV -> -50mV) Seal->Voltage Compound Perfuse AEMB Analogs (Dose-Response) Voltage->Compound Measure Measure Tail Current Inhibition Compound->Measure Data Calculate IC50 & Validate w/ E-4031 Measure->Data

Fig 2: Automated Patch-Clamp Workflow for assessing hERG channel liability.

References

  • 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease.Neurotherapeutics.
  • 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia.Current Pharmaceutical Design.
  • Full article: 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders.Taylor & Francis.
  • Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core.PMC / NIH.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.PMC / NIH.
  • (S)-Oxetan-2-ylmethanamine (Polar Groups for hERG Liability Reduction).Benchchem.
  • Aminoethanesulfonylpiperidine for Research (Automated Patch Clamping Rationale).Benchchem.

Sources

comparison of different analytical techniques for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Analytical Characterization of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Introduction

1-(2-Aminoethoxy)-4-methanesulfonylbenzene is a key chemical intermediate, notably in the synthesis of pharmaceutical agents such as Ranolazine. The robust characterization of this compound is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). In drug development, a failure to fully understand the profile of an intermediate can lead to costly downstream complications, including impurity carryover and regulatory hurdles.[1] This guide provides an in-depth comparison of four essential analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of this molecule. We will explore the causality behind experimental choices and present objective data to empower researchers in their analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining a molecule's chemical structure and atomic connectivity. It relies on the principle that atomic nuclei with a non-zero magnetic spin (such as ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies when placed in a strong magnetic field, providing a detailed map of the atomic environments.

Application for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

  • ¹H NMR: Confirms the presence and connectivity of all non-exchangeable protons. It verifies the substitution pattern on the aromatic ring and the structure of the ethoxyamine side chain.

  • ¹³C NMR: Determines the number of chemically distinct carbon environments, confirming the complete carbon backbone of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is particularly useful as the amine (NH₂) protons will exchange with deuterium upon addition of D₂O, causing their signal to disappear, which aids in peak assignment.[2]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

Expected Data & Interpretation

For 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (C₉H₁₃NO₃S), the following signals are anticipated:

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity Integration ¹³C NMR (Predicted δ, ppm)
Aromatic (2H, ortho to -SO₂CH₃)~7.8d2H~129
Aromatic (2H, ortho to -O)~7.1d2H~115
-O-CH₂ -~4.2t2H~68
-CH₂ -NH₂~3.1t2H~40
-SO₂CH₃ ~3.2s3H~44
-NH₂ ~2.5 (variable, broad)s (broad)2H-
Quaternary Aromatic---~162 (C-O), ~138 (C-S)

Causality: The downfield shift of aromatic protons ortho to the electron-withdrawing sulfone group (~7.8 ppm) compared to those ortho to the electron-donating ether group (~7.1 ppm) is a key indicator of the 1,4-substitution pattern. The triplet (t) multiplicity for the two methylene groups confirms their adjacent (vicinal) relationship.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Tune & Shim Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Integrate & Assign Peaks F->G H Structure Confirmation G->H MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis A Prepare Dilute Solution B Inject into LC-MS System A->B C Electrospray Ionization (ESI) B->C D Separate Ions by m/z C->D E Detect Ions D->E F Generate Mass Spectrum E->F

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of the pharmaceutical industry for separating, identifying, and quantifying compounds in a mixture. [5]Its primary role in this context is to determine the purity of the 1-(2-Aminoethoxy)-4-methanesulfonylbenzene intermediate and quantify any related impurities. [6] Application for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

  • Purity Determination: Quantifies the main compound relative to any impurities from the synthesis (e.g., starting materials, by-products).

  • Stability Indication: Can be developed into a stability-indicating method to track the formation of degradation products over time.

Experimental Protocol: Reverse-Phase HPLC
  • System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility with moderately polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade water. The acid is critical for protonating the basic amine, which prevents peak tailing by minimizing unwanted interactions with the silica backbone of the column.

    • B: Acetonitrile.

  • Gradient Elution: A gradient method (e.g., starting at 10% B and increasing to 90% B over 20 minutes) is recommended to ensure the elution of both polar and non-polar impurities.

  • Detection: UV detection at a wavelength where the aromatic ring has strong absorbance, typically around 254 nm.

  • Sample Preparation: Prepare the sample in the initial mobile phase composition at a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Data & Interpretation

The output is a chromatogram showing detector response versus time. A pure sample will exhibit a single, sharp, symmetrical peak at a characteristic retention time. Impurities will appear as separate peaks. Purity is calculated using the area percent method, assuming all compounds have a similar UV response.

Percent Purity = (Area of Main Peak / Total Area of All Peaks) × 100 [5]

Visualization: HPLC Workflow

HPLC_Workflow A Prepare Mobile Phase & Sample B Equilibrate HPLC System A->B C Inject Filtered Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Chromatogram E->F G Integrate Peaks & Calculate Purity F->G

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [7]It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies characteristic of different chemical bonds.

Application for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

  • Functional Group Confirmation: Verifies the presence of the key structural motifs: primary amine (-NH₂), sulfone (-SO₂-), ether (-C-O-C-), and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The FTIR spectrum will show absorption bands corresponding to specific molecular vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H asymmetric & symmetric stretchPrimary Amine (-NH₂) [2][8]
3100 - 3000C-H stretchAromatic Ring
3000 - 2850C-H stretchAliphatic (CH₂, CH₃)
1620 - 1580N-H bend (scissoring)Primary Amine (-NH₂) [8]
1600, 1500C=C stretchAromatic Ring
1350 - 1300 S=O asymmetric stretch Sulfone (-SO₂-) [9][10]
1160 - 1120 S=O symmetric stretch Sulfone (-SO₂-) [9][10]
1250C-O-C asymmetric stretchAryl Ether
1050C-O-C symmetric stretchAryl Ether

Causality: The presence of two distinct, strong absorption bands for the S=O group (asymmetric and symmetric stretching) is a highly characteristic and reliable indicator of the sulfone functional group. [9]Similarly, the pair of sharp bands in the 3450-3300 cm⁻¹ region is a classic signature of a primary amine. [8]

Visualization: FTIR Workflow

FTIR_Workflow A Acquire Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Correlate Bands to Functional Groups C->D

Caption: Workflow for FTIR analysis.

Comparative Analysis and Integrated Approach

No single technique provides a complete picture. A robust characterization strategy relies on the orthogonal and complementary nature of these methods.

Technique Primary Information Provided Strengths Limitations
NMR Unambiguous molecular structure, atomic connectivityProvides the most detailed structural information.Relatively low sensitivity, requires higher sample amounts, can be complex to interpret.
MS Molecular weight, elemental formula, structural fragmentsHigh sensitivity, definitive mass confirmation.Isomers may not be distinguishable without fragmentation, ionization can be challenging.
HPLC Purity, quantification of impuritiesExcellent for quantitative analysis and assessing purity, highly reproducible.Provides little structural information on its own; requires reference standards for identification.
FTIR Presence of functional groupsFast, non-destructive, excellent for confirming key chemical bonds.Provides limited information on molecular connectivity; complex molecules can have overlapping signals.

Integrated Strategy: An effective workflow begins with HPLC to confirm purity. The purified fraction is then analyzed by MS to confirm the molecular weight and formula. Concurrently, NMR is used to definitively elucidate the structure and confirm isomerism. Finally, FTIR provides a quick and simple verification of the expected functional groups. This multi-faceted approach ensures a comprehensive and scientifically sound characterization of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, meeting the stringent requirements of the pharmaceutical industry.

References

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • Smits, A. R., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Pharmapproach. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Al-Alwani, M. A. M., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 42, 108209. Available at: [Link]

  • Nowicka, A. M., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 18(3), 1145. Available at: [Link]

  • Agilent Technologies. (2009, May). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Zhang, Z., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 793–799. Available at: [Link]

  • University of Potsdam. (n.d.). Tables for Organic Structure Analysis. Available at: [Link]

  • Zhang, Z., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]

  • PubChem. (n.d.). 1-(2-aminoethoxy)-4-methanesulfonylbenzene. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In 13C NMR Spectroscopy (pp. 199-205). Georg Thieme Verlag.
  • Aziz-ur-Rehman, et al. (2011). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2976. Available at: [Link]

  • ResearchGate. (2025, December 11). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available at: [Link]

  • Huseynov, I. I., et al. (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Molbank, 2026(1), M1843. Available at: [Link]

Sources

assessing the off-target effects of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The assessment of off-target effects for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene requires a rigorous, pharmacophore-driven approach.[1] This molecule, characterized by a methyl sulfone (–SO₂CH₃) moiety attached to a phenyl ring and linked to a primary amine via an ethoxy spacer, presents a structural duality.[1] It mimics the "tail" regions of Class III antiarrhythmics (hERG liability) and the core pharmacophore of coxibs (COX-2 liability).[1]

This guide serves as a technical manual for researchers to objectively evaluate the selectivity profile of this compound against industry-standard alternatives.[1]

Executive Analysis: Structural Pharmacophores & Risk Profiling

Before initiating wet-lab screens, we must deconstruct the molecule to predict high-probability off-targets.[1]

  • The Methyl Sulfone Motif (Ar-SO₂-Me) : This is a classic hydrogen-bond acceptor seen in COX-2 inhibitors (e.g., Rofecoxib, Etoricoxib).[1] It replaces the sulfonamide found in Celecoxib but maintains high affinity for the COX-2 side pocket.[1]

  • The Phenoxy-Ethylamine Tail (Ar-O-CH₂-CH₂-NH₂) : This basic amine linked to an aromatic system is a hallmark of hERG channel blockers (e.g., Dofetilide, Sotalol) and Adrenergic/Serotonergic GPCR ligands .[1] The protonated amine at physiological pH can interact with the intra-cavity aromatic residues (Y652/F656) of the hERG channel.[1]

Assessment Strategy : The "performance" of this product is defined by its Selectivity Index (SI) —the ratio of Off-Target IC₅₀ to On-Target IC₅₀. A high-performance probe must demonstrate minimal activity against the benchmarks listed below.

Critical Off-Target Panel 1: hERG Potassium Channel[1]

The most critical safety liability for this structure is QT prolongation via hERG blockade.[1]

Comparative Benchmarks (Alternatives)
CompoundRoleMechanismTypical IC₅₀ (hERG)
1-(2-Aminoethoxy)-4-methanesulfonylbenzene Test Article Unknown (Assumed Pore Blocker) To be determined
E-4031 Positive ControlHigh-affinity Pore Blocker7–10 nM
Terfenadine Reference StandardState-dependent Blocker~50 nM
Tamoxifen Low-Potency ControlLow-affinity Blocker~1–5 µM
Experimental Protocol: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC₅₀ of the test compound on I_Kr current.

  • Cell Line : CHO or HEK293 stably expressing hERG (Kv11.1).[1]

  • Solutions :

    • Extracellular: Tyrode’s solution (pH 7.4).[1]

    • Intracellular: High K⁺, EGTA-buffered solution.[1]

  • Voltage Protocol :

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate/inactivate).

    • Repolarize to -40 mV for 2s (evoke tail current).

    • Record peak tail current amplitude.[1]

  • Dosing : Apply Test Compound in ascending concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Analysis : Fit fractional block vs. concentration to the Hill equation.

Success Criteria : If the Test Compound IC₅₀ > 30 µM, it has a "Clean" profile relative to E-4031.[1]

Critical Off-Target Panel 2: Cyclooxygenase-2 (COX-2)[1]

Due to the methyl sulfone group, this compound may inadvertently inhibit COX-2, altering prostacyclin synthesis.[1]

Comparative Benchmarks (Alternatives)
CompoundRoleSelectivity (COX-2 vs COX-1)Typical IC₅₀ (COX-2)
1-(2-Aminoethoxy)-4-methanesulfonylbenzene Test Article TBD TBD
Celecoxib Selective Inhibitor~30-fold40 nM
Rofecoxib Highly Selective>50-fold18 nM
Indomethacin Non-selective~0.5-fold (COX-1 pref)~1 µM
Experimental Protocol: COX Fluorescent Inhibition Assay

Objective: Quantify inhibition of COX-2 peroxidase activity.[1]

  • Reagents : Recombinant human COX-2 enzyme, Arachidonic acid (substrate), ADHP (fluorogenic probe).[1]

  • Reaction :

    • Incubate COX-2 enzyme with Test Compound (0.01 – 100 µM) for 10 min at 25°C.[1]

    • Add Arachidonic acid and ADHP.[1]

    • COX-2 converts AA to PGG₂, reducing PGG₂ to PGH₂ while oxidizing ADHP to Resorufin (highly fluorescent).[1]

  • Detection : Measure fluorescence (Ex 535 nm / Em 587 nm).

  • Calculation : % Inhibition =

    
    .[1]
    

Success Criteria : A "High Performance" probe should show IC₅₀ > 10 µM against COX-2, indicating the sulfone is not engaging the cyclooxygenase active site.[1]

Visualization: Off-Target Assessment Workflow

The following diagram illustrates the logical flow for screening this specific chemical entity, prioritizing risks based on its pharmacophores.

OffTargetAssessment Compound 1-(2-Aminoethoxy)-4- methanesulfonylbenzene Pharmacophore1 Methyl Sulfone (-SO2Me) Compound->Pharmacophore1 Pharmacophore2 Phenoxy-Ethylamine (-O-CH2-CH2-NH2) Compound->Pharmacophore2 Risk1 Risk: COX-2 Inhibition Pharmacophore1->Risk1 Risk2 Risk: hERG Blockade (QT Prolongation) Pharmacophore2->Risk2 Risk3 Risk: GPCR Binding (Adrenergic/5-HT) Pharmacophore2->Risk3 Assay1 Assay: COX-2 Fluorescent Screen Comparator: Celecoxib Risk1->Assay1 Assay2 Assay: Automated Patch Clamp Comparator: E-4031 Risk2->Assay2 Assay3 Assay: Radioligand Binding Panel Comparator: Propranolol Risk3->Assay3 Decision Selectivity Profile Evaluation Assay1->Decision IC50 Data Assay2->Decision Tail Current % Assay3->Decision Ki Values

Caption: Pharmacophore-driven off-target assessment workflow identifying critical liability pathways (COX-2, hERG) and corresponding validation assays.

Secondary Pharmacology: GPCR Profiling

The phenoxy-ethylamine backbone is a privileged scaffold for GPCRs.[1] To ensure the compound is a "clean" tool, it must be screened against the "Safety 44" panel, with specific focus on:

  • β-Adrenergic Receptors (β1, β2) : Structural similarity to Propranolol and Atenolol .[1]

  • 5-HT Transporter (SERT) : Structural similarity to Fluoxetine fragments.[1]

Data Interpretation Guide :

  • Hit : >50% inhibition at 10 µM.[1]

  • Clean : <20% inhibition at 10 µM.[1]

  • Comparator : Use Propranolol (Ki ~ 1 nM for β-AR) to validate the assay sensitivity.[1]

References

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a consensus critical concentration ratio."[1] Cardiovascular Research, 2003.[1] Link[1]

  • Warner, T. D., et al. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis."[1] Proceedings of the National Academy of Sciences, 1999.[1] Link[1]

  • Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance."[1] Physiological Reviews, 2012.[1] Link[1]

  • PubChem Compound Summary . "1-(2-Aminoethoxy)-4-methanesulfonylbenzene (CID 43806902)."[1] National Center for Biotechnology Information, 2024.[1] Link[1]

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier Science, 2015.[1] (Standard reference for off-target profiling methodologies).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide mandates the operational protocols for the handling and disposal of 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (also known as 2-[4-(methylsulfonyl)phenoxy]ethanamine).

The Core Directive: Due to the high stability of the sulfonyl moiety and the corrosivity of the primary amine, this compound must be treated as Hazardous Organic Waste destined for high-temperature incineration. Under no circumstances shall this compound be discharged into municipal wastewater systems or evaporated in fume hoods.

Chemical Profile & Hazard Analysis

To handle a chemical safely, one must understand its functional architecture. This molecule combines three distinct functionalities that dictate its disposal path.

Structural Analysis
  • Primary Amine (-NH₂): Confers basicity and potential corrosivity (Skin Corr. 1B or Irrit. 2).[1] It will react exothermically with acids.

  • Ether Linkage (-O-): Provides chemical stability but increases lipophilicity, facilitating skin absorption.

  • Methylsulfonyl Group (-SO₂Me): A highly stable, electron-withdrawing group. Crucially, this group renders the molecule resistant to standard biodegradation , necessitating thermal destruction.

Physical & Safety Data Table
PropertySpecificationOperational Implication
Physical State Solid (typically off-white powder) or Viscous OilSolids require dust control; Oils require secondary containment.
Solubility Soluble in DMSO, Methanol, dilute acidUse compatible solvents for equipment cleaning (e.g., MeOH).
Acidity (pKa) ~9.0 - 9.5 (Amine conjugate acid)Incompatible with Strong Acids. Risk of heat generation.
GHS Classification Danger: Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Environmental Persistent (Sulfone group)Zero Discharge: Toxic to aquatic life; bio-refractory.

Disposal Protocol: The "Sulfur-Nitrogen" Stream

Standard "Non-Halogenated" waste streams are often insufficient if the incineration facility is not equipped for high sulfur loads. You must segregate based on the Heteroatom Content .

Waste Stream Decision Matrix (DOT Visualization)

The following logic gate ensures the compound reaches the correct destruction facility (Rotary Kiln Incineration).

DisposalWorkflow Start Waste Generation: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution SolidBin Container Type A: Solid Hazardous Waste (Double-bagged) SolidWaste->SolidBin SolventCheck Solvent Composition? LiquidWaste->SolventCheck Destruction Final Fate: High-Temp Incineration (Scrubbers for SOx/NOx) SolidBin->Destruction Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens WasteBinB Container Type B: Halogenated Organic Waste (Tag: Contains Sulfones) Halogenated->WasteBinB WasteBinC Container Type C: Non-Halogenated Organic Waste (Tag: Contains Sulfones) NonHalogenated->WasteBinC WasteBinB->Destruction WasteBinC->Destruction

Figure 1: Decision matrix for segregating sulfonyl-amine waste streams. Note the mandatory tagging for Sulfones to alert downstream incinerator operators.

Step-by-Step Disposal Procedure
Phase 1: Segregation & Packaging
  • Solids: Collect solid waste in a wide-mouth HDPE jar or double-bag in 6-mil polyethylene bags.

    • Why: The amine can embrittle certain lower-grade plastics over time; HDPE is chemically resistant.

  • Liquids: Collect in standard solvent waste containers (Safety Can or Glass Carboy).

    • Critical Check: Ensure the waste container does not contain concentrated oxidizers (e.g., Nitric Acid waste) or acid chlorides. Mixing an amine with acid chlorides in a closed waste drum can cause rapid pressurization.

Phase 2: Labeling (The Chain of Trust)

A generic "Organic Waste" label is insufficient. You must explicitly list constituents to protect EHS personnel.

  • Primary Constituent: [Solvent Name, e.g., Methanol]

  • Trace Constituent: 1-(2-Aminoethoxy)-4-methanesulfonylbenzene (<5%)

  • Hazard Checkboxes: [x] Corrosive [x] Irritant [x] Toxic[1][4]

  • Special Note: "CONTAINS SULFUR/NITROGEN - INCINERATE ONLY"

Phase 3: Equipment Decontamination
  • Rinse 1: Rinse glassware with Methanol (dissolves the organic bulk). Collect in Container C (Non-Halogenated).

  • Rinse 2: Rinse with 0.1M HCl (protonates residual amine to salt form, increasing water solubility). Collect in Aqueous Hazardous Waste .

  • Rinse 3: Final water rinse.[1]

Emergency Procedures: Spill Response

In the event of a spill, speed is secondary to protection. The corrosivity of the amine poses an immediate threat to skin and eyes.[2][3][5]

Spill Workflow

SpillResponse Alert 1. ALERT Notify Personnel Evacuate Area PPE 2. PPE UP Nitrile Gloves (Double) Goggles + Face Shield Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid or spill pillows Contain->Neutralize Collect 5. COLLECT Sweep into Hazardous Waste bag Neutralize->Collect

Figure 2: Immediate response protocol for sulfonyl-amine spills.

Neutralization Logic

Do not simply wipe up the neat compound.

  • Isolate: If solid, cover to prevent dust. If liquid, dike with absorbent.[4][5]

  • Neutralize: Use a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) to convert the free amine to its non-volatile salt. This reduces vapor pressure and inhalation risk.[6]

  • Verify: Check pH of the residue with litmus paper (Target: pH 6-8) before final disposal.

References & Regulatory Grounding

  • Fisher Scientific. (2025).[1][7] Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Retrieved from (Proxy for amine/ether functionality hazards).

  • National Institutes of Health (PubMed). (2005). Fate and biodegradability of sulfonated aromatic amines. Demonstrates the resistance of sulfonyl-aromatics to standard biodegradation. Retrieved from .

  • Sigma-Aldrich. (2025).[1][7][8] Safety Data Sheet: 2-[4-(methylsulfonyl)phenoxy]ethanamine. Retrieved from .

  • Collect and Recycle. (2024). Amine Disposal for Businesses. Guidelines on segregation of amine waste streams. Retrieved from .

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Guidelines for Hazardous Waste Incineration. Retrieved from .

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel compounds.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 1-(2-Aminoethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 1-(2-Aminoethoxy)-4-methanesulfonylbenzene, a molecule of interest in various research applications, requires meticulous handling. Its chemical structure, featuring an aromatic amine and a methanesulfonyl group, suggests a hazard profile that commands respect. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to build a culture of safety that extends beyond the product itself, ensuring both the well-being of the researcher and the validity of the results.

Hazard Profile: A Rationale for Caution

Based on these related structures, we must assume 1-(2-Aminoethoxy)-4-methanesulfonylbenzene presents the following potential hazards until proven otherwise:

  • Severe Skin and Eye Damage: A closely related compound, 4-(2-Aminoethyl)benzenesulfonamide, is classified as causing severe skin burns and eye damage.[1] Aromatic amines and sulfones can be potent irritants and corrosives.

  • Dermal Absorption: The compound 2-(2-Aminoethoxy)Ethanol is known to be absorbed through the skin, which can increase overall exposure.[2]

  • Harmful if Swallowed: Several related benzenesulfonates and aromatic amines are classified as harmful or toxic if ingested.[1][3][4][5][6]

  • Respiratory Irritation: If the compound is a powder or becomes airborne, it may cause respiratory irritation.[7]

  • Allergic Skin Reaction: Some related compounds, such as Benzenesulfonic acid, methyl ester, may cause an allergic skin reaction.[4]

This inferred hazard profile necessitates a stringent and non-negotiable approach to PPE.

Core PPE Requirements: Your Last Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. Its selection and use should be deliberate and informed by the specific task being performed. The following table outlines the recommended PPE for handling 1-(2-Aminoethoxy)-4-methanesulfonylbenzene.

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Double-gloved with chemical-resistant gloves (e.g., Nitrile outer, thin inner).ANSI Z87.1-compliant safety glasses with side shields.Fully-buttoned laboratory coat (chemical-resistant preferred).Recommended if weighing outside of a chemical fume hood or ventilated balance enclosure. Minimum N95 respirator.
Preparing Solutions Chemical-resistant gloves (e.g., Nitrile or Neoprene).Chemical splash goggles.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be performed in a certified chemical fume hood. No respiratory protection is typically required under these conditions.
Running Reactions / Transfers Chemical-resistant gloves (e.g., Nitrile or Neoprene).Chemical splash goggles and a full-face shield, especially when handling larger volumes or during transfers.Chemical-resistant laboratory coat.All operations should be conducted within a certified chemical fume hood.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton over Nitrile).Chemical splash goggles and a full-face shield.Chemical-resistant apron or coveralls. Chemical-resistant boot covers.Required. Minimum of a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters.

Procedural Guidance: From Planning to Disposal

PPE Selection and Workflow

The following flowchart provides a decision-making framework for selecting appropriate PPE based on the planned laboratory operation.

PPE_Workflow cluster_start START: Task Assessment cluster_weighing Handling Solids cluster_solution Handling Liquids cluster_end END: Verification start Assess Task: Weighing, Solution Prep, Reaction? weigh_q Working in Ventilated Enclosure? start->weigh_q Solid sol_q Splash Hazard Present? (e.g., Pouring, Mixing) start->sol_q Liquid weigh_yes Standard PPE: Lab Coat, Double Gloves, Safety Glasses weigh_q->weigh_yes Yes weigh_no Enhanced PPE: Add N95 Respirator weigh_q->weigh_no No end_op Proceed with Operation weigh_yes->end_op weigh_no->end_op sol_yes Full Protection: Chem-Resistant Coat, Goggles, Face Shield sol_q->sol_yes High sol_no Standard Liquid PPE: Chem-Resistant Coat, Goggles sol_q->sol_no Low sol_yes->end_op sol_no->end_op

Caption: PPE Selection Workflow Diagram.

Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Body Protection: Don your laboratory coat. A chemically resistant coat is preferred.

  • Respiratory Protection (if required): Perform a seal check on your respirator.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.

  • Hand Protection: Put on the first pair of nitrile gloves. Don a second, heavier pair over the first. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The goal is to avoid self-contamination:

  • Gloves: Remove the outer pair of gloves first, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Respiratory Protection (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again, turning them inside-out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][5]

Emergency and Disposal Plans

Spill Response

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. Only personnel trained in hazardous spill cleanup should proceed.

  • Don Appropriate PPE: At a minimum, this includes a chemical-resistant apron or coveralls, heavy-duty gloves, boot covers, and respiratory protection.

  • Containment: For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a clearly labeled, sealed hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with 1-(2-Aminoethoxy)-4-methanesulfonylbenzene must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any recovered spilled material. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[3]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Always follow your institution's specific hazardous waste disposal protocols and consult with your Environmental Health and Safety (EHS) department for guidance.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). N-(2-Aminoethoxy)benzamide - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Angene Chemical. (2025, March 11). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzenesulfonic acid, methyl ester. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 16). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • New Jersey Department of Health. (Date not available). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • Hamzah, N. A., et al. (2021). Occupational-related Disease to the Toxicity of Benzene Derivatives Exposure among Working Populations: A Review. Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethoxy)-4-methanesulfonylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethoxy)-4-methanesulfonylbenzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。